Product packaging for Bongkrekic Acid(Cat. No.:CAS No. 94188-24-6)

Bongkrekic Acid

Cat. No.: B10769407
CAS No.: 94188-24-6
M. Wt: 486.6 g/mol
InChI Key: SHCXABJSXUACKU-WUTQZGRKSA-N
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Description

Bongkrekic acid is a highly potent, cell-permeable mitochondrial toxin that serves as a critical research tool for investigating cellular metabolism, apoptosis, and mitochondrial function. Its primary mechanism of action involves binding to the adenine nucleotide translocase (ANT), a key protein in the inner mitochondrial membrane. This binding stabilizes ANT in the "m-state" conformation, effectively locking the mitochondrial permeability transition pore (mPTP) in a closed state. By preventing mPTP opening, this compound inhibits the release of pro-apoptotic factors like cytochrome c, thereby blocking the intrinsic pathway of apoptosis. This unique property makes it an invaluable compound for researchers studying cell death signaling pathways, ischemic-reperfusion injury models (particularly in cardiac and neurological research), and the fundamental bioenergetics of the cell. Furthermore, its role as a specific inhibitor of the mitochondrial ATP-synthase complex provides utility in metabolic studies, allowing scientists to dissect the contributions of glycolysis and oxidative phosphorylation to cellular energy production. Due to its high toxicity, all handling must be performed by trained professionals in appropriately controlled laboratory settings. This product is supplied for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O7 B10769407 Bongkrekic Acid CAS No. 94188-24-6

Properties

IUPAC Name

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXABJSXUACKU-WUTQZGRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894840
Record name Bongkrekic acid
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Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White amorphous solid

CAS No.

11076-19-0, 94188-24-6
Record name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11076-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bongkrekic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bongkrekic acid
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Record name BONGKREKIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bongkrekic acid
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
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Melting Point

50-60 °C
Record name Bongkrekic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Discovery and Elucidation of Bongkrekic Acid: A Toxin Born from a Traditional Delicacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the History, Toxicology, and Analysis of Bongkrekic Acid in Tempe Bongkrek

For researchers, scientists, and drug development professionals, the story of this compound offers a compelling case study in food toxicology, microbial biochemistry, and mitochondrial bioenergetics. This guide provides a comprehensive overview of the history of its discovery in the traditional Indonesian food, tempe bongkrek, its mechanism of action, and the evolution of its detection methodologies.

A History Steeped in Tragedy: The Emergence of a Foodborne Toxin

The history of this compound is inextricably linked to tempe bongkrek, a fermented food made from coconut presscake, a byproduct of coconut milk production.[1] While a valued source of protein in Java, Indonesia, it became the center of numerous fatal food poisoning outbreaks. The first documented cases of poisoning linked to tempe bongkrek were recorded by Dutch researchers in 1895.[2] However, it was during the economic depression of the early 1930s that the incidence of these poisonings surged, with up to a dozen outbreaks reported annually.[2] This increase was attributed to a shift from purchasing from experienced producers to homemade preparations, which often lacked the necessary quality control.[2]

In response to this public health crisis, Dutch scientists W.K. Mertens and A.G. van Veen from the Eijkman Institute in Jakarta began a thorough investigation in 1932.[3] Their meticulous work led to the identification of the causative agent, a bacterium they named Pseudomonas cocovenenans, now known as Burkholderia gladioli pathovar cocovenenans.[2][3] They successfully isolated two toxic substances produced by this bacterium: a yellow pigment named toxoflavin and a colorless, highly toxic compound they called this compound, named after the food from which it was discovered.[4]

The production of tempe bongkrek was eventually banned in Indonesia in 1988 following a major outbreak, though clandestine production and subsequent poisonings have been reported since.[2]

The Cellular Saboteur: Mechanism of Action

This compound is a potent respiratory toxin that exerts its deadly effects by targeting the mitochondria, the powerhouses of the cell.[2] Specifically, it is a powerful and irreversible inhibitor of the mitochondrial adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier.[1][2] The ANT is an integral membrane protein responsible for the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1]

This vital transport process is essential for providing the cell with the energy required for its metabolic activities. This compound binds to the ANT protein, locking it in a conformation that prevents the translocation of ADP into the mitochondria and the export of ATP out into the cytosol.[1] This effectively halts cellular respiration and leads to a catastrophic depletion of cellular energy, ultimately resulting in cell death. The liver, brain, and kidneys are the primary organs affected by this compound poisoning.[2]

dot

Bongkrekic_Acid_Pathway cluster_Mitochondrion Mitochondrion cluster_Inner_Membrane Inner Mitochondrial Membrane ANT Adenine Nucleotide Translocase (ANT) ATP_out ATP ANT->ATP_out Translocates ADP in, ATP out Cell_Death Cell Death ANT->Cell_Death Energy Depletion ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix ATP_Synthase->Matrix Synthesizes ATP ADP_in ADP ADP_in->ANT Binds to ANT Cytosol Cytosol ATP_out->Cytosol Provides energy to the cell H_in H+ H_out H+ H_out->ATP_Synthase Proton Gradient Cytosol->ADP_in Needs to enter mitochondrion Bongkrekic_Acid This compound Bongkrekic_Acid->ANT Irreversibly Inhibits Bongkrekic_Acid_Detection_Workflow start Start: Suspected Food Sample homogenization 1. Sample Homogenization start->homogenization extraction 2. Solvent Extraction (e.g., Methanol/Acetonitrile) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation purification 4. Solid-Phase Extraction (SPE) (Optional Purification) centrifugation->purification concentration 5. Evaporation and Reconstitution purification->concentration analysis 6. UHPLC-MS/MS Analysis concentration->analysis separation Chromatographic Separation (C18 Column) analysis->separation detection Mass Spectrometric Detection (ESI-, MRM) analysis->detection quantification 7. Quantification (Comparison to Calibration Curve) analysis->quantification result Result: this compound Concentration quantification->result

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bongkrekic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] Renowned for its high toxicity, this respiratory toxin presents a significant food safety concern, particularly in fermented coconut and corn products.[2][3] Its unique mechanism of action, specifically targeting the mitochondrial adenine nucleotide translocase (ANT), has also made it a valuable tool in the study of mitochondrial biology, apoptosis, and cellular bioenergetics.[4][5] This guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the fields of toxicology, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a highly unsaturated, long-chain tricarboxylic acid.[1][4] Its complex structure features a long carbon backbone with multiple double bonds, three carboxylic acid groups, methyl groups, and a methoxy group.[4] This intricate structure contributes to its specific interaction with its biological target.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₈H₃₈O₇[2][6]
Molar Mass 486.605 g·mol⁻¹[2]
Appearance Colorless and odorless[2]
Melting Point 50 to 60 °C (122 to 140 °F; 323 to 333 K)[2][6]
pKa (estimated) 3.94, 4.48, 4.99[4]
Solubility Soluble in DMSO (up to 100 mg/ml), Water (up to 1 mg/ml)[6]
Stability Stable for 2 years as supplied. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[6]

Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

The primary toxic effect of this compound stems from its potent and specific inhibition of the mitochondrial adenine nucleotide translocase (ANT).[1][5] ANT is an integral inner mitochondrial membrane protein responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[7] This process is crucial for supplying the cell with energy.

This compound binds to the ANT, locking it in a specific "m-state" or matrix-facing conformation.[7] This irreversible binding prevents the translocation of ATP out of the mitochondria, effectively halting the supply of cellular energy and leading to rapid cell death.[2][8]

Table 2: Toxicity Data for this compound

OrganismRoute of AdministrationLD₅₀Reference(s)
Human (fatal dose) Oral1–1.5 mg[1][2]
Human (estimated) Oral3.16 mg/kg[1][9]
Mice Oral0.68–6.84 mg/kg[1][9]
Mice Intravenous1.41 mg/kg[1]
Rats (lethal dose) Oral20 mg/kg[9]

Table 3: Inhibitory Constants of this compound

ParameterValueConditionsReference(s)
Ki 20 nMIsolated rat liver mitochondria[10]
KI (dissociation constant) 2 x 10⁻⁸ M (20 nM)Rat liver mitochondria[1]

Signaling Pathway

The inhibition of ANT by this compound triggers a cascade of events within the cell, ultimately leading to apoptosis or necrosis. The following diagram illustrates the central role of ANT in mitochondrial function and how its inhibition by this compound disrupts cellular homeostasis.

Bongkrekic_Acid_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol MMP Mitochondrial Matrix ANT Adenine Nucleotide Translocase (ANT) MMP->ANT ATP IMS Intermembrane Space IMS->ANT ADP ANT->MMP ADP ANT->IMS ATP ATP_cyto ATP ADP_cyto ADP Energy Cellular Energy (Metabolism, etc.) ATP_cyto->Energy Apoptosis Apoptosis Energy->Apoptosis Prevents (sufficient energy) Bongkrekic_Acid This compound Bongkrekic_Acid->ANT Inhibits Bongkrekic_Acid->Apoptosis Induces (via energy depletion)

This compound inhibits ANT, disrupting cellular energy supply.

Experimental Protocols

Isolation of Mitochondria

A fundamental prerequisite for studying the direct effects of this compound is the isolation of functional mitochondria. The following is a general protocol for isolating mitochondria from rat liver.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Homogenizer (Potter-Elvehjem).

  • Refrigerated centrifuge.

Procedure:

  • Perfuse the liver with ice-cold isolation buffer to remove blood.

  • Mince the liver tissue and homogenize in 10 volumes of ice-cold isolation buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Mitochondrial Permeability Transition (MPT) Assay by Mitochondrial Swelling

The opening of the mitochondrial permeability transition pore (mPTP) is a key event downstream of ANT inhibition. This can be measured by monitoring the swelling of mitochondria, which results in a decrease in light absorbance.

Materials:

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM KH₂PO₄, 2 mM MgCl₂.

  • Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate).

  • Calcium chloride (CaCl₂) solution.

  • Spectrophotometer capable of measuring absorbance at 540 nm.

Procedure:

  • Add isolated mitochondria (0.5 mg protein/mL) to the swelling buffer containing respiratory substrates in a cuvette.

  • Equilibrate the suspension at 25°C in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 50-100 µM).

  • To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the toxin for a few minutes before adding CaCl₂.

  • Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in the presence of an inhibitor indicates the prevention of mPTP opening.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on mitochondrial function.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Measurement Measurement & Analysis Tissue_Source 1. Obtain Tissue (e.g., Rat Liver) Mito_Isolation 2. Isolate Mitochondria (Differential Centrifugation) Tissue_Source->Mito_Isolation Protein_Assay 3. Determine Protein Concentration Mito_Isolation->Protein_Assay Add_Mito 5. Add Isolated Mitochondria Protein_Assay->Add_Mito Setup_Assay 4. Prepare Assay Buffer (e.g., for MPT or Respiration) Setup_Assay->Add_Mito Add_BA 6. Add this compound (Test Group) or Vehicle (Control) Add_Mito->Add_BA Induce_Effect 7. Induce Mitochondrial Stress (e.g., add CaCl2 for MPT) Add_BA->Induce_Effect Measure_Parameter 8. Measure Key Parameters (e.g., Absorbance at 540nm for swelling, Oxygen consumption for respiration) Induce_Effect->Measure_Parameter Data_Analysis 9. Analyze Data (Compare Test vs. Control) Measure_Parameter->Data_Analysis Conclusion 10. Draw Conclusions Data_Analysis->Conclusion

A typical workflow for studying this compound's effects.

Conclusion

This compound remains a molecule of significant interest due to its potent toxicity and specific mechanism of action. For researchers and drug development professionals, a thorough understanding of its molecular structure and chemical properties is paramount for both mitigating its harmful effects in food safety and harnessing its properties as a research tool. The detailed experimental protocols and conceptual workflows provided in this guide offer a solid foundation for further investigation into the complex interactions of this compound with mitochondrial and cellular systems.

References

An In-depth Technical Guide on the Mechanism of Action of Bongkrekic Acid on Mitochondrial Adenine Nucleotide Translocase

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Its toxicity stems from its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical protein in cellular bioenergetics.[1][2] This guide provides a detailed examination of the molecular mechanism by which BKA exerts its inhibitory effect on ANT, the downstream cellular consequences, and the experimental protocols used to investigate these processes. Quantitative data on BKA's interaction with ANT are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive resource for researchers in toxicology, mitochondrial biology, and drug development.

Introduction: The Adenine Nucleotide Translocase (ANT)

The Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier, is the most abundant protein in the inner mitochondrial membrane, constituting up to 10% of its total protein content.[1][2] It is a pivotal component of oxidative phosphorylation (OXPHOS), responsible for the electrogenic exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[2][3] This 1:1 exchange is essential for supplying the cell with ATP for metabolic energy while providing the mitochondrial ATP synthase with its substrate, ADP.[2][3]

ANT operates via a single binding site that alternates its accessibility between the mitochondrial matrix and the intermembrane space, a mechanism involving two principal conformational states:

  • c-state (cytosolic-state): The nucleotide-binding site is open to the intermembrane space (and thus the cytosol).

  • m-state (matrix-state): The nucleotide-binding site is open to the mitochondrial matrix.

The transition between these two states is fundamental for the translocation of adenine nucleotides across the inner mitochondrial membrane.

Mechanism of Action of this compound

This compound's mechanism of action is characterized by its high specificity for the ANT protein. Unlike many other mitochondrial toxins that target the electron transport chain, BKA's toxicity is a direct result of its interaction with and subsequent inhibition of ANT.[2][4]

Conformational Locking of ANT

The core of BKA's inhibitory action is its ability to lock the ANT protein in a specific conformation. BKA penetrates the inner mitochondrial membrane and binds tightly to the ANT protein when it is in the m-state (matrix-facing conformation).[1] This binding event stabilizes the m-state, effectively preventing the conformational change required for the translocase to open towards the cytosol (the c-state).[1] This irreversible binding traps the transporter, halting the transport cycle.

G cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (Cytosol) cluster_Matrix Mitochondrial Matrix ANT_c ANT (c-state) (Cytosol-facing) ANT_m ANT (m-state) (Matrix-facing) ANT_c->ANT_m Conformational Change ATP_out ATP ANT_c->ATP_out Releases ANT_m->ANT_c Conformational Change ADP_out ADP ANT_m->ADP_out Releases ADP_in ADP ADP_in->ANT_c Binds ATP_in ATP ATP_in->ANT_m Binds BKA This compound BKA->ANT_m Binds & Locks

Caption: this compound (BKA) binds to and locks the ANT in the m-state.
Inhibition of ADP/ATP Exchange and Downstream Consequences

By locking ANT in the m-state, BKA effectively severs the link between mitochondrial ATP production and cytosolic energy utilization. This leads to a cascade of catastrophic cellular events:

  • Cessation of ATP Export: The cell is deprived of its primary energy source, leading to a rapid bioenergetic crisis.

  • Depletion of Matrix ADP: The lack of ADP import into the mitochondria starves the F1Fo-ATP synthase of its substrate.

  • Inhibition of Oxidative Phosphorylation: Without ADP to phosphorylate, the proton motive force increases, leading to hyperpolarization of the inner mitochondrial membrane, which in turn inhibits the electron transport chain.

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The sustained hyperpolarization and inhibition of the respiratory chain ultimately lead to a collapse of the mitochondrial membrane potential.

  • Induction of Cell Death: The profound mitochondrial dysfunction, often associated with the opening of the mitochondrial permeability transition pore (mPTP), triggers apoptotic or necrotic cell death pathways.[5][6] BKA, by stabilizing the ANT in a conformation that prevents mPTP opening, can paradoxically inhibit some forms of apoptosis, making it a complex tool in cell death studies.[5][6][7]

G BKA This compound ANT_Inhibition ANT Locked in m-state BKA->ANT_Inhibition Halt_Exchange ADP/ATP Exchange Halted ANT_Inhibition->Halt_Exchange ADP_Depletion Matrix ADP Depletion Halt_Exchange->ADP_Depletion ATP_Depletion Cytosolic ATP Depletion Halt_Exchange->ATP_Depletion OXPHOS_Inhibition OXPHOS Inhibition ADP_Depletion->OXPHOS_Inhibition Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis DeltaPsi_Collapse ΔΨm Collapse OXPHOS_Inhibition->DeltaPsi_Collapse DeltaPsi_Collapse->Energy_Crisis Cell_Death Cell Death (Apoptosis/Necrosis) Energy_Crisis->Cell_Death

Caption: Downstream cellular consequences of ANT inhibition by BKA.

Quantitative Data on BKA-ANT Interaction

The interaction between this compound and the adenine nucleotide translocase has been quantified in several studies. The data highlight the high affinity and potency of BKA as an ANT inhibitor.

ParameterValueOrganism/SystemNotes
Dissociation Constant (Ki) 2 x 10⁻⁸ MRat Liver MitochondriaIndicates very high binding affinity.
Inhibitor Binding Sites 0.2 - 0.3 µmoles/g proteinRat Liver MitochondriaReflects the abundance of ANT in the inner mitochondrial membrane.
Inhibitory Concentration 1 µmol / mg mitochondrial proteinSheep Heart TissueConcentration required for complete blockage of ADP phosphorylation.[2]
Oral LD50 0.68 - 6.84 mg/kgMiceDemonstrates high in vivo toxicity.

Experimental Protocols

Investigating the mechanism of action of this compound on ANT involves a range of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

G cluster_assays Assay Types Mito_Isolation 1. Isolate Mitochondria (from tissue/cells) Assay_Setup 2. Prepare Assay Buffer (e.g., MiR05) Mito_Isolation->Assay_Setup Permeabilization 1a. Permeabilize Cells (e.g., with Digitonin) Permeabilization->Assay_Setup BKA_Treatment 3. Add this compound (titrated concentrations) Assay_Setup->BKA_Treatment Measurement 4. Perform Measurement BKA_Treatment->Measurement Respirometry Respirometry (OCR) Measurement->Respirometry Membrane_Potential Membrane Potential (ΔΨm) Measurement->Membrane_Potential Exchange_Assay ADP/ATP Exchange Measurement->Exchange_Assay Data_Analysis 5. Analyze Data Respirometry->Data_Analysis Membrane_Potential->Data_Analysis Exchange_Assay->Data_Analysis

Caption: General experimental workflow for studying BKA's effect on mitochondria.
Measurement of Mitochondrial Respiration (High-Resolution Respirometry)

This protocol assesses the effect of BKA on oxygen consumption rates (OCR) in isolated mitochondria or permeabilized cells using an Oroboros Oxygraph-2k or similar instrument.

  • Preparation of Respiration Medium (MiR05): Prepare MiR05 buffer containing 110 mM sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, adjusted to pH 7.1, and supplemented with 1 g/L fatty acid-free bovine serum albumin (BSA).

  • Instrument Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Sample Preparation:

    • Isolated Mitochondria: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the respirometer chambers containing MiR05.

    • Permeabilized Cells: Resuspend cells in MiR05 and add to the chambers. Permeabilize the plasma membrane by titrating digitonin (e.g., 10 µg/mL) to allow substrates to access the mitochondria.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 Respiration: Add Complex I substrates (e.g., 5 mM pyruvate and 2 mM malate).

    • State 3 Respiration: Initiate ATP synthesis by adding a saturating concentration of ADP (e.g., 1-2.5 mM).

    • BKA Inhibition: After establishing a stable State 3 respiration, inject a desired concentration of BKA into the chamber and record the inhibition of OCR.

    • Complex II Respiration: Add a Complex II substrate (e.g., 10 mM succinate) to assess its contribution.

    • Cytochrome c Test: Add cytochrome c (10 µM) to check the integrity of the outer mitochondrial membrane.

    • Maximal Respiration: Add an uncoupler like FCCP (in stepwise titrations, e.g., 0.5 µM steps) to measure the maximum capacity of the electron transport system.

    • Inhibition: Add rotenone (0.5 µM) to inhibit Complex I and antimycin A (2.5 µg/mL) to inhibit Complex III to measure residual oxygen consumption.

  • Data Analysis: Normalize the oxygen consumption rates to the amount of protein or number of cells. Compare the OCR before and after the addition of BKA to quantify its inhibitory effect.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol uses the potentiometric fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm in live cells.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20-50 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. The dye accumulates in active mitochondria in a potential-dependent manner.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂.

    • Acquire baseline fluorescence images using appropriate filter sets (e.g., ~548 nm excitation / ~574 nm emission).

  • Treatment: Add BKA at the desired final concentration to the imaging medium.

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Controls and Calibration:

    • As a positive control for depolarization, add a protonophore uncoupler like FCCP (e.g., 1-2 µM) at the end of the experiment to induce a complete collapse of ΔΨm.

    • The difference in fluorescence before and after FCCP addition represents the specific mitochondrial signal.

  • Data Analysis: Quantify the average fluorescence intensity within regions of interest (ROIs) drawn around mitochondria or whole cells over time. Normalize the fluorescence changes to the baseline before treatment.

Measurement of ADP/ATP Exchange Rate

This protocol measures the rate of ATP export from mitochondria in permeabilized cells in response to ADP addition, using a magnesium-sensitive fluorescent dye.

  • Cell Permeabilization: Permeabilize cells with digitonin in a buffer containing inhibitors of ATPases and kinases (e.g., BeF₃⁻ and Na₃VO₄) to ensure that changes in adenine nucleotide concentrations are solely due to ANT activity.

  • Assay Setup:

    • Resuspend permeabilized cells in a cuvette with an appropriate buffer containing mitochondrial substrates (e.g., glutamate/malate) and a magnesium-sensitive fluorescent indicator (e.g., Magnesium Green).

    • Place the cuvette in a fluorometer to monitor the fluorescence signal.

  • Initiation of Exchange: Add a known concentration of ADP to the cuvette. The imported ADP is exchanged for newly synthesized ATP, which is exported into the medium.

  • Fluorescence Measurement: ATP has a higher affinity for Mg²⁺ than ADP. Therefore, the export of ATP leads to a decrease in the concentration of free Mg²⁺, which is detected as a change in the fluorescence of Magnesium Green.

  • Calibration and Calculation:

    • Calibrate the fluorescence signal to known concentrations of free Mg²⁺.

    • Using the known affinities of ATP and ADP for Mg²⁺, calculate the rate of ATP appearance in the medium from the rate of change in Mg²⁺ concentration. This rate corresponds to the ANT exchange rate.

  • Inhibition with BKA: Perform the assay in the presence of varying concentrations of BKA to determine its inhibitory effect on the ADP/ATP exchange rate.

Conclusion

This compound is a formidable mitochondrial toxin that acts through a precise and potent mechanism: the conformational locking of the Adenine Nucleotide Translocase in its matrix-facing state. This action effectively halts the vital exchange of ADP and ATP, precipitating a catastrophic failure of cellular bioenergetics and leading to cell death. The detailed understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, not only explains the pathophysiology of BKA poisoning but also provides researchers with a powerful tool to probe the function of ANT, the intricacies of mitochondrial bioenergetics, and the regulation of cell death pathways. The continued study of BKA's interaction with ANT is crucial for advancing our knowledge in toxicology, developing potential antidotes, and exploring the therapeutic implications of modulating mitochondrial function.

References

bongkrekic acid producing bacteria Burkholderia gladioli pv. cocovenenans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Burkholderia gladioli pv. cocovenenans and Bongkrekic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burkholderia gladioli pathovar cocovenenans is a pathogenic bacterium responsible for producing the highly potent respiratory toxin, this compound (BKA).[1][2][3] This toxin has been implicated in numerous fatal foodborne poisoning outbreaks worldwide, primarily linked to fermented coconut- or corn-based products.[1][2][4][5] BKA's unique mechanism of action involves the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), leading to a catastrophic disruption of cellular energy metabolism.[1][2][6][7][8] This guide provides a comprehensive technical overview of B. gladioli pv. cocovenenans, the biosynthesis and mechanism of BKA, its toxicological profile, and established experimental protocols for its study and detection.

The Bacterium: Burkholderia gladioli pathovar cocovenenans

Burkholderia gladioli is an ecologically diverse bacterial species known for its pathogenic potential in humans, animals, and plants, as well as for beneficial interactions.[9] The pathovar cocovenenans (formerly Pseudomonas cocovenenans) is distinguished by its ability to produce this compound.[6][9][10] While over 80 species exist in the Burkholderia genus, B. gladioli pv. cocovenenans is the primary pathovar linked to fatal human food poisonings due to BKA.[10][11] The bacterium is commonly found in soil and can contaminate plant-derived foodstuffs.[6]

Optimal conditions for the growth of B. gladioli pv. cocovenenans and the production of this compound are specific, centering around neutral pH, warm temperatures, and the presence of fatty acids, particularly oleic acid.[1][12] These conditions are often met during the fermentation of foods like coconut and corn, creating a high-risk environment for toxin proliferation.[1][6][13]

Optimal Growth and Toxin Production Conditions

The proliferation of the bacterium and its synthesis of BKA are highly dependent on environmental factors. The ideal conditions often overlap with those used in traditional food fermentation processes in some regions.[3]

ParameterOptimal for Bacterial GrowthOptimal for BKA ProductionSource
Temperature 30-37°C22-30°C[1][3][13]
pH > 5.56.5 - 8.0[3][12]
NaCl Concentration < 6%< 1.5-2%[3][12]
Oxygen AerobicAerobic[8]
Key Substrate Fatty Acids (esp. Oleic Acid)Fatty Acids (esp. Oleic Acid)[1][12]

The Toxin: this compound (BKA)

This compound (C₂₈H₃₈O₇, Molar Mass: 486.6 g/mol ) is a colorless, odorless, and heat-stable polyketide.[8][14] Its stability to heat means that cooking contaminated food does not neutralize the toxin, making it particularly dangerous.[5][13] BKA is a highly unsaturated tricarboxylic fatty acid that acts as a potent mitochondrial toxin.[2][6]

Mechanism of Action: Inhibition of Mitochondrial ANT

The primary toxic effect of BKA is the specific and irreversible inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT).[1] ANT is a critical protein of the inner mitochondrial membrane, responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.

By binding to ANT, BKA effectively traps the translocator in a conformation that prevents ADP import and ATP export.[8] This blockade of ATP transport halts the supply of energy to the rest of the cell, leading to a rapid depletion of cellular ATP, disruption of cellular respiration, and ultimately, cell death.[6][10] The liver, brain, and kidneys are the main organs targeted by BKA poisoning.[6] There is currently no specific antidote for BKA poisoning, and treatment is primarily symptomatic and supportive.[2][5][6]

BKA_Mechanism cluster_mito Mitochondrion cluster_matrix Matrix cluster_membrane Inner Membrane cluster_cytosol Cytosol ATP_Synthase ATP Synthase ATP_Matrix ATP ATP_Synthase->ATP_Matrix Generates ANT Adenine Nucleotide Translocator (ANT) ATP_Matrix->ANT Export ADP_Matrix ADP ADP_Matrix->ATP_Synthase ANT->ADP_Matrix ATP_Cytosol ATP (Cellular Energy) ANT->ATP_Cytosol Cell_Death Cellular Energy Depletion & Cell Death ADP_Cytosol ADP ADP_Cytosol->ANT ATP_Cytosol->Cell_Death BKA This compound (BKA) BKA->ANT Irreversibly Binds & Inhibits

Caption: Mechanism of this compound (BKA) toxicity via inhibition of the mitochondrial ANT.

Biosynthesis Pathway

The genetic foundation for BKA synthesis lies within the bon gene cluster .[10][11][12] This cluster encodes a modular type I polyketide synthase (PKS) of the trans-AT subgroup and other accessory enzymes.[11][15] The PKS assembles the unique branched tricarboxylic fatty acid structure of BKA through a series of complex reactions, including isoprenoid-like β-branching and a six-electron oxidation of a methyl group to form a carboxylic acid.[15][16] The cytochrome P450 monooxygenase, encoded by the bonL gene, is a key enzyme in this process.[15] The presence of the bon gene cluster is the primary factor that distinguishes pathogenic B. gladioli pv. cocovenenans from non-pathogenic strains.[12][17]

BKA_Biosynthesis cluster_bacterium Burkholderia gladioli pv. cocovenenans bon_cluster bon Gene Cluster pks_enzymes Type I Polyketide Synthase (PKS) & Accessory Enzymes (e.g., BonL) bon_cluster->pks_enzymes Encodes assembly Polyketide Chain Assembly & Modification (β-branching, Oxidation) pks_enzymes->assembly Catalyzes precursors Acyl-CoA Precursors (from Fatty Acid Metabolism) precursors->pks_enzymes Substrates bka This compound (BKA) assembly->bka Produces BKA_Workflow sample 1. Sample Collection (Plasma, Urine, Food Matrix) extraction 2. Extraction (e.g., Acetonitrile/Methanol, Protein Precipitation) sample->extraction purification 3. Purification (e.g., Solid-Phase Extraction (SPE) with Anion Exchange) extraction->purification separation 4. Chromatographic Separation (UHPLC with C18 Column) purification->separation detection 5. Detection & Quantification (Tandem Mass Spectrometry in MRM Mode) separation->detection result 6. Data Analysis (Concentration of BKA) detection->result

References

Structure-Activity Relationship of Bongkrekic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA), a potent mitochondrial toxin, has garnered significant interest in biomedical research due to its specific and potent inhibition of the mitochondrial ADP/ATP carrier (AAC). This inhibition disrupts cellular energy homeostasis and can trigger apoptosis, making BKA and its analogs valuable tools for studying mitochondrial function and potential therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It summarizes key quantitative data, details essential experimental protocols for assessing their activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: this compound and the Mitochondrial ADP/ATP Carrier

This compound is a highly unsaturated tricarboxylic fatty acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Its primary molecular target is the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase (ANT). The AAC is an integral inner mitochondrial membrane protein responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized in the mitochondrial matrix. This process is fundamental for supplying the cell with the energy required for metabolic processes.

By binding to the AAC, this compound locks the carrier in a specific conformation, preventing the translocation of adenine nucleotides and thereby inhibiting oxidative phosphorylation. This disruption of cellular energy metabolism ultimately leads to cell death. The intricate interaction between BKA and the AAC has made it a crucial tool for investigating the carrier's function and its role in programmed cell death, or apoptosis.

Structure-Activity Relationship of this compound and its Analogs

The unique structural features of this compound are intrinsically linked to its potent inhibitory activity. The long, flexible carbon backbone, the three carboxylic acid groups, and the specific stereochemistry all contribute to its high affinity for the AAC. Structure-activity relationship (SAR) studies on various natural and synthetic analogs of BKA have provided valuable insights into the key molecular determinants of this interaction.

A crucial aspect of BKA's activity is the presence and orientation of its three carboxyl groups.[1][2] Studies have shown that the removal or modification of these acidic moieties significantly impacts the inhibitory potency. For instance, an analog lacking one of the carboxylic groups demonstrated a moderate but pH-insensitive inhibitory effect, highlighting the importance of all three carboxyl groups for the characteristic pH-dependent action of the parent compound.[1][2]

The overall shape and length of the molecule also play a critical role. The extended and flexible nature of the polyene chain allows the molecule to adopt a conformation that fits snugly within the binding pocket of the AAC.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available quantitative data for this compound and a selection of its analogs.

CompoundTargetAssay ConditionIC50 / KiReference
This compoundHuman recombinant AAC2In vitro transport assayKi: 2.0 μM[3]
CarboxyatractylosideHuman recombinant AAC2In vitro transport assayKi: 4 nM[3]
Isothis compoundRat liver mitochondriaADP transport inhibitionAffinity is 1/2 to 1/4 that of BKA[4]
KH-7Rat liver mitochondriaATP synthesis inhibitionModerate inhibitor[2]
KH-16Rat liver mitochondriaATP synthesis inhibitionModerate inhibitor[2]
KH-1, KH-17Rat liver mitochondriaATP synthesis inhibitionWeak inhibitors[2]

Experimental Protocols

The evaluation of this compound and its analogs necessitates specific and robust experimental protocols. The following sections detail the methodologies for key assays used to characterize their inhibitory activity.

Mitochondrial Isolation

A prerequisite for many in vitro assays is the isolation of intact and functional mitochondria.

Protocol:

  • Tissue Homogenization: Mince fresh tissue (e.g., rat liver) and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

ADP/ATP Carrier Transport Assay in Reconstituted Proteoliposomes

This assay directly measures the transport activity of the AAC in a controlled lipid environment.

Protocol:

  • Protein Purification: Purify the AAC from mitochondrial preparations using methods such as hydroxyapatite chromatography.

  • Liposome Preparation: Prepare liposomes from a defined lipid composition (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin) by sonication or extrusion.

  • Reconstitution: Reconstitute the purified AAC into the pre-formed liposomes by methods such as detergent dialysis or direct incorporation. This results in proteoliposomes with the AAC integrated into the lipid bilayer.

  • Transport Assay:

    • Load the proteoliposomes with a high concentration of unlabeled ADP or ATP.

    • Initiate the transport reaction by adding a radiolabeled substrate (e.g., [³H]ATP or [¹⁴C]ADP) to the external medium.

    • At various time points, stop the reaction by rapid filtration through a membrane that retains the proteoliposomes.

    • Wash the filter to remove any unbound radiolabeled substrate.

    • Quantify the amount of radioactivity retained on the filter, which corresponds to the amount of substrate transported into the proteoliposomes.

  • Inhibition Studies: To determine the IC50 or Ki of an inhibitor, perform the transport assay in the presence of varying concentrations of the compound.

Mitochondrial Swelling Assay for Permeability Transition Pore (MPT) Opening

This assay indirectly assesses the effect of compounds on the mitochondrial permeability transition pore (MPTP), a key event in apoptosis that can be influenced by AAC inhibition.

Protocol:

  • Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a suitable assay buffer (e.g., containing KCl, HEPES, and respiratory substrates).

  • Spectrophotometric Monitoring: Place the mitochondrial suspension in a spectrophotometer and monitor the absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • Induction of MPT: Induce the opening of the MPTP by adding a known inducer, such as a high concentration of Ca²⁺. This will cause a rapid decrease in absorbance.

  • Inhibition Studies: To test the effect of an inhibitor like this compound, pre-incubate the mitochondria with the compound before adding the MPT inducer. An effective inhibitor will prevent or delay the decrease in absorbance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for the synthesis and evaluation of its analogs.

Bongkrekic_Acid_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion AAC ADP/ATP Carrier (AAC) MPTP Mitochondrial Permeability Transition Pore (MPTP) AAC->MPTP Regulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) AAC->MOMP Influences MPTP->MOMP Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Bongkrekic_Acid This compound (or Analog) Bongkrekic_Acid->AAC Inhibits Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Bax_Bak->MOMP MOMP->Cytochrome_c Release Caspase_Cascade Caspase Cascade Activation (Caspase-3, -7) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1. Signaling pathway of apoptosis induced by mitochondrial dysfunction.

Analog_Synthesis_Workflow Start Start: Design of this compound Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Inhibition of Mitochondrial Respiration or ATP Synthesis Purification->Primary_Screening Hit_Identification Identification of 'Hit' Compounds Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay: Direct AAC Transport Inhibition (IC50/Ki Determination) Hit_Identification->Secondary_Assay Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Tertiary_Assay Tertiary Assay: Cell-based Apoptosis or MPT Assays Secondary_Assay->Tertiary_Assay Tertiary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2. Experimental workflow for the synthesis and evaluation of BKA analogs.

Conclusion

This compound and its analogs remain invaluable tools for dissecting the intricate mechanisms of mitochondrial bioenergetics and apoptosis. The structure-activity relationships elucidated to date underscore the critical role of the tricarboxylic acid moieties and the overall molecular architecture in the potent and specific inhibition of the ADP/ATP carrier. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of existing and novel analogs. Future research focused on expanding the library of synthetic analogs and conducting comprehensive quantitative SAR studies will be instrumental in the development of new chemical probes and potentially novel therapeutic agents targeting mitochondrial function.

References

The Bon Gene Cluster: A Linchpin in Bongkrekic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Responsible for numerous fatal food poisoning outbreaks worldwide, BKA's toxicity stems from its irreversible inhibition of the mitochondrial adenine nucleotide translocase (ANT), leading to a catastrophic failure of cellular energy metabolism.[1][2] The biosynthesis of this complex polyketide is orchestrated by a dedicated set of genes known as the bon gene cluster.[1][3] Understanding the structure, function, and regulation of this gene cluster is paramount for developing diagnostic tools, preventative strategies for food safety, and potentially harnessing its biosynthetic machinery for novel therapeutic applications. This technical guide provides a comprehensive overview of the bon gene cluster's role in BKA synthesis, detailing the functions of its constituent genes, summarizing quantitative data on BKA production, outlining key experimental protocols, and visualizing the biosynthetic pathway.

The Architecture of the bon Gene Cluster

The bon gene cluster is a large contiguous region of DNA within the B. gladioli pv. cocovenenans genome that encodes all the necessary enzymatic machinery for BKA biosynthesis.[4][5] The cluster is characterized by the presence of genes for a large, modular type I polyketide synthase (PKS), specifically a trans-AT PKS, along with a suite of accessory enzymes responsible for tailoring the polyketide backbone.[3][6]

Core Components of the bon Gene Cluster and Their Putative Functions:

GenePutative Function
bonAPolyketide synthase (PKS)
bonBPolyketide synthase (PKS)
bonDPolyketide synthase (PKS)
bonF3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase-like enzyme, involved in the formation of a β-branch
bonGAcyl-CoA dehydrogenase-like enzyme
bonHEnoyl-CoA hydratase/isomerase family protein
bonIEnoyl-CoA hydratase/isomerase family protein
bonJAcyl carrier protein (ACP)
bonKEnoyl-CoA reductase
bonLCytochrome P450 monooxygenase, responsible for the terminal oxidation of a methyl group to a carboxylic acid.[3][6]
bonMO-methyltransferase
bonNDonor acyl carrier protein (ACPD) involved in β-branching
bonR1Putative regulatory protein
bonR2Putative regulatory protein

This compound Biosynthesis Pathway

The synthesis of BKA is a complex process initiated by the loading of a starter unit onto the PKS assembly line. The polyketide chain is then iteratively extended through the sequential addition of extender units, with specific modifications such as reductions and dehydrations occurring at designated modules. A key feature of BKA biosynthesis is the incorporation of two β-branches, which are crucial for its biological activity. The final steps involve methylation and a six-electron oxidation to form the terminal carboxylic acid group.

Bongkrekic_Acid_Biosynthesis cluster_pks Polyketide Synthase (BonA, BonB, BonD) cluster_beta_branching β-Branching (BonF, G, H, I, N) cluster_tailoring Tailoring Steps Starter_Unit Starter Unit (Acetyl-CoA) PKS_Elongation Polyketide Chain Elongation & Modification Starter_Unit->PKS_Elongation Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Elongation Beta_Branch_1 Endo-β-methyl branch (Module 1) PKS_Elongation->Beta_Branch_1 incorporation Beta_Branch_2 Carboxymethyl β-branch (Module 11) PKS_Elongation->Beta_Branch_2 incorporation Polyketide_Intermediate Polyketide Intermediate Beta_Branch_2->Polyketide_Intermediate Methylation O-methylation (BonM) Polyketide_Intermediate->Methylation Oxidation Terminal Oxidation (BonL) Methylation->Oxidation Bongkrekic_Acid This compound Oxidation->Bongkrekic_Acid

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the bon Gene Cluster

The expression of the bon gene cluster is tightly regulated, as BKA is a secondary metabolite typically produced under specific environmental conditions. Upstream of the bon gene cluster, two putative regulatory genes, bonR1 and bonR2, have been identified.[4] However, their precise role in controlling the expression of the biosynthetic genes has not yet been experimentally elucidated. It is hypothesized that these genes may encode transcription factors that respond to environmental cues, such as nutrient availability and cell density (quorum sensing), thereby activating or repressing the transcription of the bon cluster. Further research, including gene knockout studies and transcriptomic analyses, is required to delineate the regulatory network governing BKA synthesis.

Bon_Gene_Cluster_Regulation Environmental_Signals Environmental Signals (e.g., Fatty Acids, pH, Temperature) Regulatory_Proteins Putative Regulatory Proteins (BonR1, BonR2) Environmental_Signals->Regulatory_Proteins activate/repress bon_Gene_Cluster bon Gene Cluster (bonA, bonB, bonD, etc.) Regulatory_Proteins->bon_Gene_Cluster control transcription BKA_Biosynthesis This compound Biosynthesis bon_Gene_Cluster->BKA_Biosynthesis

Caption: Hypothetical regulatory pathway for the bon gene cluster.

Quantitative Data on this compound Production

The production of BKA is significantly influenced by culture conditions. The following table summarizes available data on BKA yields under various conditions. It is important to note that direct quantitative data on bon gene expression levels and the kinetic parameters of the Bon enzymes are currently not available in the peer-reviewed literature.

Culture ConditionThis compound Yield/ProductionReference(s)
B. cocovenenans on coconut medium (ideal conditions)2–4 mg/g[2]
Co-cultivation with Aspergillus brasiliensis53-fold increase in production
Co-cultivation with Rhizopus oligosporus70-fold increase in production
Addition of 10% olive oil to culture medium12.6-fold increase in production
Temperature range for production22–30 °C[2]
pH range for productionNeutral pH[2]

Experimental Protocols

Detailed experimental work is crucial for elucidating the function of the bon gene cluster and its products. Below are generalized protocols for key experimental procedures, adapted from literature on Burkholderia and PKS research. These protocols may require optimization for specific strains and laboratory conditions.

Gene Knockout via Lambda Red Recombineering in Burkholderia gladioli (Generalized Protocol)

This protocol describes a method for generating a targeted gene deletion in B. gladioli using the Lambda Red recombineering system. This technique relies on homologous recombination to replace a target gene with a selectable marker.

Lambda_Red_Recombineering_Workflow Step1 1. Construct Deletion Cassette (PCR amplify antibiotic resistance gene with flanking homology arms to target gene) Step2 2. Prepare Electrocompetent B. gladioli (Expressing Lambda Red recombinase) Step1->Step2 Step3 3. Electroporation (Introduce deletion cassette into competent cells) Step2->Step3 Step4 4. Homologous Recombination (Lambda Red enzymes mediate replacement of target gene with resistance cassette) Step3->Step4 Step5 5. Selection and Screening (Plate on selective media and verify knockout by PCR and sequencing) Step4->Step5

Caption: Workflow for gene knockout in Burkholderia gladioli.

Methodology:

  • Construct the Deletion Cassette:

    • Design PCR primers to amplify a selectable marker gene (e.g., kanamycin resistance).

    • The 5' ends of the primers should contain 40-50 base pairs of homology to the regions immediately upstream and downstream of the target bon gene to be deleted.

    • Perform PCR to generate the linear deletion cassette. Purify the PCR product.

  • Prepare Electrocompetent B. gladioli:

    • Introduce a plasmid expressing the Lambda Red recombinase enzymes (Exo, Beta, and Gam) into the B. gladioli strain. This plasmid should have a temperature-sensitive origin of replication for easy curing.

    • Grow the transformed B. gladioli at the permissive temperature (e.g., 30°C) to an early-to-mid logarithmic phase.

    • Induce the expression of the recombinase genes according to the specific promoter system used (e.g., by adding an inducer like L-arabinose).

    • Prepare electrocompetent cells by washing the bacterial culture with ice-cold sterile water or 10% glycerol.

  • Electroporation:

    • Add the purified deletion cassette to the electrocompetent B. gladioli cells.

    • Electroporate the mixture using an electroporator with optimized settings for Burkholderia.

  • Selection and Verification:

    • Recover the cells in a rich medium for a few hours to allow for the expression of the resistance gene.

    • Plate the recovered cells on a selective medium containing the appropriate antibiotic.

    • Incubate the plates until colonies appear.

    • Verify the gene knockout in the resulting colonies by PCR using primers that flank the target gene region and by DNA sequencing.

Heterologous Expression of the bon Gene Cluster (Generalized Protocol)

Heterologous expression of the large bon gene cluster in a more genetically tractable host can facilitate the study of its function and the production of BKA and its analogs.

Methodology:

  • Cloning the bon Gene Cluster:

    • Due to its large size, the bon gene cluster is best cloned using methods suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) in yeast or by constructing a Bacterial Artificial Chromosome (BAC) library.

  • Choice of Heterologous Host:

    • Select a suitable heterologous host. Burkholderia species that do not naturally produce BKA, or other well-characterized hosts like Pseudomonas putida or Escherichia coli engineered for PKS expression, can be considered.[7]

  • Vector and Promoter Selection:

    • Subclone the bon gene cluster into an appropriate expression vector with a strong, inducible promoter that is active in the chosen heterologous host.

  • Transformation and Expression:

    • Introduce the expression vector into the heterologous host.

    • Culture the transformed host under conditions that induce the expression of the bon gene cluster.

    • Analyze the culture supernatant and cell extracts for the production of BKA using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Enzymatic Assay for BonF (HMG-CoA synthase-like) Activity (Generalized Protocol)

BonF is predicted to be an HMG-CoA synthase-like enzyme. Its activity can be assayed by monitoring the consumption of one of its substrates, acetyl-CoA, in the presence of acetoacetyl-CoA. A common method involves a coupled spectrophotometric assay.[8][9]

Methodology:

  • Protein Expression and Purification:

    • Clone the bonF gene into an expression vector and express the protein in a suitable host like E. coli.

    • Purify the recombinant BonF protein using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used).

  • Assay Reaction:

    • The reaction mixture should contain a suitable buffer, the purified BonF enzyme, acetyl-CoA, and acetoacetyl-CoA.

    • The reaction can be monitored by measuring the decrease in absorbance at 303 nm, which corresponds to the disappearance of the thioester bond of acetoacetyl-CoA.

    • Alternatively, a coupled assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used to detect the release of Coenzyme A, which results in an increase in absorbance at 412 nm.[8]

  • Kinetic Analysis:

    • Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Conclusion and Future Directions

The bon gene cluster is the central element in the biosynthesis of the potent toxin this compound. While significant progress has been made in identifying the genes and their putative functions, several key areas remain to be explored. Future research should focus on:

  • Quantitative analysis of bon gene expression under various environmental conditions to understand the regulatory cues that trigger BKA production.

  • Biochemical characterization of the Bon enzymes to determine their kinetic parameters and reaction mechanisms.

  • Elucidation of the regulatory network controlling the bon gene cluster, including the functional characterization of the putative regulatory genes bonR1 and bonR2.

  • Heterologous expression and pathway engineering to produce novel BKA analogs with potentially useful biological activities.

A deeper understanding of the bon gene cluster will not only enhance our ability to mitigate the risks of BKA contamination in the food supply but also open up new avenues for the discovery and development of novel bioactive compounds.

References

Environmental Factors Influencing Bongkrekic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] This heat-stable and highly unsaturated tricarboxylic fatty acid poses a significant food safety risk, particularly in fermented coconut and corn products.[3] The biosynthesis of this compound is intricately linked to specific environmental conditions that favor the growth of the bacterium and the expression of the biosynthetic gene cluster, bon. Understanding these environmental influences is critical for developing effective mitigation strategies and for harnessing the biosynthetic machinery for potential therapeutic applications. This technical guide provides an in-depth overview of the key environmental factors that govern this compound production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Environmental Factors

The production of this compound is a multifactorial process influenced by temperature, pH, nutrient availability—most notably fatty acids—and the presence of other microorganisms. Optimal conditions for bacterial growth and toxin production are distinct, with the latter generally occurring at slightly lower temperatures.

Temperature

Temperature is a critical determinant for both the growth of B. gladioli pv. cocovenenans and the subsequent production of this compound. While the bacterium can grow at a wider range of temperatures, toxin production is more restricted.

ParameterOptimal Temperature Range (°C)NotesSource
B. gladioli pv. cocovenenans Growth30 - 37Growth is inhibited below 10°C and above 45°C.[4]
This compound Production22 - 30Production is significantly reduced outside this range.[1][2][4]
pH

The pH of the growth medium plays a crucial role in both bacterial proliferation and toxin synthesis. A near-neutral pH is generally favorable for this compound production.

ParameterOptimal pH RangeNotesSource
B. gladioli pv. cocovenenans Growth> 5.5Growth is inhibited at pH values below 3 or above 10.[4]
This compound Production6.5 - 8.0Acidic conditions (pH < 5.5) significantly reduce or inhibit toxin production.[4][5][6]
Nutrient Availability

The presence and type of fatty acids in the substrate are paramount for this compound biosynthesis. Coconut and corn, which are rich in specific fatty acids, are common substrates for this compound-producing B. gladioli.

Fatty Acid/LipidConcentrationEffect on this compound ProductionSource
Coconut Fat> 10% (dry basis)Significant production observed.[7]
Coconut Fat40 - 50%Yields as much as 1.4 mg/g (dry weight).[7]
Oleic Acid (18:1)3.31 mmol/g of defatted mediumSignificantly stimulates production, yielding up to 2.62 mg/g (dry weight).[7][8]
Various Oils (Coconut, Lard, Sunflower, Soybean, Olive)10%Significantly increases production.[9]
Olive Oil10%Up to a 12.6-fold increase in production.[9]
Lauric Acid (12:0)-Stimulates production.[7]
Myristic Acid (14:0)-Stimulates production.[7]
Palmitic Acid (16:0)-Stimulates production.[7]

Other nutritional factors and chemical compounds can also influence this compound production.

SubstanceConcentrationEffect on this compound ProductionSource
NaCl< 2%Production is optimal at low concentrations.[5]
NaCl> 3%Inhibits bacterial growth.[10]
Acetic AcidpH 4.5Effective in reducing production.[11]
NaCl + Acetic Acid2% NaCl, pH 4.5Sufficient inhibitory effect, reducing concentration to below the limit of detection (10 µg/g).[11]
Garlic Powder0.6%Inhibits production at low initial bacterial populations.[5][11]
Onion Powder0.6%Inhibits production at low initial bacterial populations.[11]
Capsicum Powder0.8%Inhibits production at low initial bacterial populations.[11]
Turmeric Powder0.6%Inhibits production at low initial bacterial populations.[11]
Co-culture Effects

The presence of certain fungi can dramatically influence the production of this compound by B. gladioli pv. cocovenenans.

Co-cultured MicroorganismEffect on this compound ProductionThis compound Concentration (ppb)Source
Aspergillus brasiliensisDramatic increase35254.2 ± 3855.5[9]
Rhizopus oligosporusDramatic increase46243.5 ± 4634.1[9]
Escherichia coliDecrease180.0 ± 10.9[9]
Staphylococcus aureusNo significant effect524.2 ± 487.5[9]
Control (B. gladioli only)-659.4 ± 85.3[9]

Experimental Protocols

Accurate quantification of this compound is essential for research and food safety monitoring. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques.

Sample Preparation and Extraction for HPLC and UHPLC-MS/MS
  • Sample Homogenization : Homogenize the sample (e.g., culture medium, food matrix).

  • Extraction :

    • Method 1 (Acidic Extraction) : Extract the homogenized sample with 1% acetic acid in acetonitrile (v/v).[12]

    • Method 2 (Basic Extraction for QuEChERS) : For samples like Auricularia auricular, shake with methanol containing 1% ammonia water.[13]

  • Purification :

    • Solid Phase Extraction (SPE) :

      • Use a Poly-Sery MAX cartridge for purification after acidic acetonitrile extraction.[12]

      • For QuEChERS extracts, use a C18 adsorbent for purification.[13]

      • An Oasis Max strong anion exchange resin column can be used after adjusting the pH of a methanol extract to 8 with ammonia.[14]

  • Solvent Evaporation and Reconstitution : Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) Method
  • Column : Athena C18-WP (4.6 × 250 mm, 5 µm).[12]

  • Mobile Phase : Methanol and 1% acetic acid aqueous solution (80:20, v/v).[12]

  • Detection : Diode Array Detector (DAD).

  • Linearity : Good linearity is typically observed in the concentration range of 0.01 to 2.0 µg/mL.[12]

  • Limits of Detection (LOD) and Quantification (LOQ) : LOD and LOQ have been reported to be 2.0 µg/kg and 6.7 µg/kg, respectively, in food matrices.[12]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method
  • Columns :

    • Waters HSS T3 (100 mm × 2.1 mm, 1.8 µm).[14]

    • ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[15]

    • Hypersil Gold C18 (50 × 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • Method A : Acetonitrile and 10 mmol/L ammonium formate solution (containing 0.1% v/v formic acid).[14]

    • Method B : Gradient elution with Solvent A (water with 0.1% formic acid and 2 mmol/L ammonium formate) and Solvent B (95% acetonitrile containing 0.1% formic acid and 2 mmol/L ammonium formate).[15]

  • Ionization Mode : Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • Linearity : A linear range of 0.05 to 10.00 ng/mL has been reported.[13]

  • Limit of Detection (LOD) : LOD as low as 2 µg/kg has been achieved.[13]

Logical and Biosynthetic Pathways

While the specific signaling pathways that translate environmental cues into the regulation of the bon gene cluster are not yet fully elucidated, a logical framework can be established to illustrate the interplay of these factors. The biosynthesis of this compound, a polyketide, is dependent on the expression of the bon gene cluster, which encodes a trans-AT polyketide synthase.

Bongkrekic_Acid_Production_Factors cluster_environment Environmental Factors cluster_bacterium Burkholderia gladioli pv. cocovenenans Temperature (22-30°C) Temperature (22-30°C) Bacterial Growth Bacterial Growth Temperature (22-30°C)->Bacterial Growth Promotes bon Gene Cluster Expression bon Gene Cluster Expression Temperature (22-30°C)->bon Gene Cluster Expression Influences pH (6.5-8.0) pH (6.5-8.0) pH (6.5-8.0)->Bacterial Growth Promotes pH (6.5-8.0)->bon Gene Cluster Expression Influences Fatty Acids (e.g., Oleic Acid) Fatty Acids (e.g., Oleic Acid) Fatty Acids (e.g., Oleic Acid)->bon Gene Cluster Expression Induces/Enhances Co-culture (e.g., R. oligosporus) Co-culture (e.g., R. oligosporus) Co-culture (e.g., R. oligosporus)->bon Gene Cluster Expression Dramatically Increases Bacterial Growth->bon Gene Cluster Expression Polyketide Synthase Activity Polyketide Synthase Activity bon Gene Cluster Expression->Polyketide Synthase Activity This compound This compound Polyketide Synthase Activity->this compound Synthesizes

Logical flow of environmental factors influencing this compound production.

The biosynthesis of this compound is a complex process involving a modular polyketide synthase encoded by the bon gene cluster. The production of this toxin is initiated by the expression of these genes, which is in turn influenced by a confluence of environmental signals.

Bongkrekic_Acid_Biosynthesis_Workflow Environmental Signals Environmental Signals (Temp, pH, Fatty Acids) Regulatory Network Regulatory Network (e.g., Quorum Sensing, Two-Component Systems) Environmental Signals->Regulatory Network Sensed by bon Gene Cluster bon Gene Cluster (Transcription) Regulatory Network->bon Gene Cluster Regulates Polyketide Synthase Polyketide Synthase (Translation) bon Gene Cluster->Polyketide Synthase Encodes This compound Assembly This compound Assembly Polyketide Synthase->this compound Assembly Precursor Molecules Precursor Molecules (e.g., Acetyl-CoA, Malonyl-CoA) Precursor Molecules->this compound Assembly Utilized by This compound This compound This compound Assembly->this compound

Simplified workflow of this compound biosynthesis.

Conclusion

The production of this compound by Burkholderia gladioli pv. cocovenenans is tightly regulated by a specific set of environmental conditions. Temperature, pH, and the availability of particular fatty acids are the primary drivers of toxin synthesis. While the precise molecular mechanisms of environmental sensing and signal transduction leading to the activation of the bon gene cluster remain an active area of research, the established correlations provide a robust framework for controlling this compound contamination in food production and for optimizing its synthesis in biotechnological applications. Further research into the regulatory networks of B. gladioli will undoubtedly provide deeper insights and novel strategies for managing this potent mitochondrial toxin.

References

Methodological & Application

Application Note: UHPLC-MS/MS for the Quantification of Bongkrekic Acid in Biofluids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] This heat-stable toxin has been implicated in severe, often fatal, foodborne poisoning outbreaks, primarily linked to contaminated fermented coconut or corn-based products.[2][3] The primary mechanism of BKA's toxicity involves the inhibition of the mitochondrial adenine nucleotide translocase (ANT), which disrupts cellular energy metabolism and can lead to multi-organ failure.[2][3][4] Given the high mortality rate associated with BKA poisoning (40-100%), rapid and accurate quantification in biological fluids such as plasma and urine is crucial for clinical diagnosis, patient management, and forensic investigations.[3][5] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and efficiency.[5][6]

Mechanism of Toxicity

This compound exerts its toxic effect by targeting the mitochondria, the powerhouses of the cell. Specifically, it irreversibly binds to and inhibits the adenine nucleotide translocase (ANT), a critical protein located on the inner mitochondrial membrane.[1][2] ANT is responsible for exchanging adenosine triphosphate (ATP) synthesized within the mitochondria for adenosine diphosphate (ADP) from the cytosol.[2] By blocking this exchange, BKA effectively traps ATP inside the mitochondria, preventing it from supplying energy to the rest of the cell.[1] This disruption of cellular energy production leads to severe cell damage and death, with the liver, brain, and kidneys being particularly affected.[1]

A 1. Sample Collection (Plasma, Urine) B 2. Sample Preparation (Protein Precipitation/Dilution) A->B C 3. UHPLC Separation (C18 or Biphenyl Column) B->C D 4. MS/MS Detection (Negative ESI, MRM Mode) C->D E 5. Data Analysis (Quantification) D->E

References

Isolating Bongkrekic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the isolation and purification of bongkrekic acid (BA) from bacterial cultures of Burkholderia gladioli pathovar cocovenenans. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this potent mitochondrial toxin. The following sections detail the necessary bacterial cultivation, extraction, purification, and analytical methods, supported by quantitative data and visual workflows.

This compound is a respiratory toxin that inhibits the mitochondrial adenine nucleotide translocator (ANT), leading to a disruption of cellular energy metabolism.[1][2][3][4] Produced by the bacterium Burkholderia gladioli pv. cocovenenans, this heat-stable toxin has been implicated in fatal foodborne poisoning outbreaks worldwide.[3][5][6][7][8] Understanding its isolation is critical for toxicological studies, development of detection methods, and potential therapeutic research.

I. Bacterial Cultivation for this compound Production

The production of this compound is highly dependent on the specific culture conditions of B. gladioli pv. cocovenenans. Optimal production is influenced by factors such as temperature, pH, aeration, and nutrient availability, particularly fatty acids.[5][7][9][10] Co-cultivation with certain fungi, such as Rhizopus oryzae, has been shown to significantly enhance BA yield.[8][11]

Experimental Protocol: Cultivation of B. gladioli pv. cocovenenans
  • Activation of Culture : Activate a cryopreserved stock of Burkholderia gladioli pv. cocovenenans by streaking onto a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubating at 28-30°C for 2-3 days.[12]

  • Seed Culture Preparation : Inoculate a single colony into a seed culture medium. A suitable medium can be prepared with a low salt concentration (less than 2%) and a near-neutral pH (6.5-8.0).[5] Incubate the seed culture at 28-30°C with shaking at 180 rpm for 48 hours.[12]

  • Production Culture : Inoculate a larger volume of fermentation medium with the seed culture (e.g., a 5 mL seed culture into a larger production volume).[12] The fermentation medium should be rich in fatty acids to promote this compound synthesis. The addition of coconut oil or glycerol is critical for BA production.[5] Optimal conditions for BA production are a temperature range of 22-30°C and a pH of 6.5-8.0.[5][9][10]

  • Incubation : Incubate the production culture for up to 14 days at 30°C with a humidity of 70%.[12] For enhanced production, co-culture with Rhizopus oryzae on PDA medium can be employed.[11]

  • Monitoring : Monitor the bacterial growth and BA production periodically. The toxin is typically produced after the bacteria have reached a certain growth phase, with significant production observed after the fifth day of growth.[1]

II. Extraction and Purification of this compound

Following fermentation, this compound must be extracted from the culture medium and purified to remove cellular debris and other metabolites. The protocol involves solvent extraction followed by chromatographic purification steps.

Experimental Protocol: Extraction and Purification
  • Extraction : After the incubation period, soak the culture medium (including bacterial cells and broth) in a methanol/water solution (e.g., 3:1 v/v) for 12 hours.[12] This step lyses the cells and solubilizes the this compound.

  • Filtration : Filter the mixture through diatomaceous earth to remove solid particles and cellular debris.[12]

  • Solvent Removal : Concentrate the filtrate under vacuum at 45°C to remove the methanol.[12]

  • Solid-Phase Extraction (SPE) : For further purification, utilize a solid-phase extraction column, such as an Oasis WAX (Weak Anion Exchange) column.[12]

    • Condition the column with methanol, followed by water.

    • Load the aqueous extract onto the column.

    • Wash the column with a 2% formic acid solution to remove impurities.

    • Elute the this compound from the column.

  • Chromatographic Purification : For higher purity, the eluted fraction can be subjected to further chromatographic steps, such as silicone column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[12]

III. Quantitative Analysis

The concentration and purity of the isolated this compound can be determined using analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary
ParameterValueConditionsReference
BA Production in Black Fungus 0.05–6.24 mg/LMono-culture of B. gladioli pv. cocovenenans[11]
BA Production with Co-culture 201.86 mg/LCo-cultivation with Rhizopus oryzae on PDA[11]
Toxoflavin Production with Co-culture 45.26 mg/LCo-cultivation with Rhizopus oryzae on PDA[11]
UHPLC-MS/MS LOQ (Food Matrices) 0.25 µg/kgOptimized extraction and enrichment[13]
Recovery Rate in Tremella fuciformis 106.13% - 114.35%Spiked samples at 0.25, 1.25, and 2.5 µg/kg[12]
Recovery Rate in Plasma 83.7% - 112.0%Methanol-acetonitrile extraction[14]

IV. Visualizing the Workflow and Biosynthesis

To provide a clear understanding of the processes, the following diagrams illustrate the experimental workflow for isolating this compound and a simplified representation of its biosynthesis pathway.

experimental_workflow cluster_culture Bacterial Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis activation Activation of B. gladioli pv. cocovenenans seed_culture Seed Culture Preparation (48h) activation->seed_culture production_culture Production Culture (up to 14 days) seed_culture->production_culture solvent_extraction Methanol/Water Extraction (12h) production_culture->solvent_extraction filtration Filtration (Diatomaceous Earth) solvent_extraction->filtration concentration Vacuum Concentration filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe prep_hplc Preparative HPLC / Column Chromatography spe->prep_hplc analysis UHPLC-MS/MS Analysis prep_hplc->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the isolation of this compound.

bongkrekic_acid_biosynthesis bon_cluster bon Gene Cluster pks Type I Polyketide Synthase (PKS) (bonA, bonB, bonD) bon_cluster->pks accessory_enzymes Accessory Enzymes (e.g., BonL - P450 monooxygenase) bon_cluster->accessory_enzymes polyketide_chain Polyketide Chain Assembly & Modification pks->polyketide_chain accessory_enzymes->polyketide_chain precursors Fatty Acid Precursors (e.g., Oleic Acid) precursors->pks bongkrekic_acid This compound polyketide_chain->bongkrekic_acid

Caption: Simplified biosynthesis pathway of this compound.

V. Conclusion

This application note provides a synthesized protocol for the isolation of this compound from Burkholderia gladioli pathovar cocovenenans cultures. By following the detailed methodologies for cultivation, extraction, and purification, researchers can obtain purified this compound for further study. The provided quantitative data offers benchmarks for production and recovery, while the visual diagrams facilitate a clear understanding of the overall process. Adherence to appropriate safety protocols is paramount when handling this highly toxic compound and the pathogenic bacterium.

References

Application Notes and Protocols: Utilizing Bongkrekic Acid as a Specific Inhibitor of the Mitochondrial ADP/ATP Carrier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent and highly specific inhibitor of the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT).[1][2] This carrier protein, located in the inner mitochondrial membrane, plays a crucial role in cellular energy metabolism by facilitating the exchange of ADP from the cytosol for ATP synthesized within the mitochondria.[1][3] By binding to the AAC, this compound effectively locks the carrier in a conformation that prevents the translocation of adenine nucleotides, thereby inhibiting oxidative phosphorylation and cellular respiration.[4] This specific mechanism of action makes this compound an invaluable tool for studying mitochondrial function, bioenergetics, and the role of the AAC in various cellular processes, including apoptosis.[2][5]

These application notes provide detailed protocols for the use of this compound in key cellular and mitochondrial assays, along with quantitative data to guide experimental design and data interpretation.

Mechanism of Action

This compound is a tricarboxylic acid that binds to the matrix side of the adenine nucleotide carrier.[6] This binding stabilizes a specific conformational state of the carrier, preventing it from reorienting to transport ADP into the mitochondrial matrix and ATP out into the cytosol.[7] This irreversible inhibition of the AAC leads to a depletion of cytosolic ATP and an accumulation of ADP, ultimately disrupting cellular energy homeostasis.[1]

Quantitative Data

The following tables summarize key quantitative parameters of this compound's inhibitory activity.

Table 1: Inhibitory Potency of this compound on the ADP/ATP Carrier

ParameterValueOrganism/SystemReference
Ki (Inhibition Constant)20 nMIsolated rat liver mitochondria[8][9]
Dissociation Constant (Kd)2 x 10-8 MRat liver mitochondria[4]
Number of Inhibitor Sites0.2 to 0.3 µmoles/g proteinRat liver mitochondria[4]

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineIC50 / EC50Exposure TimeReference
MDA-MB-231 (human breast cancer)34.14 µM (EC50)48 hours[10]
MCF-7 (human breast cancer)>50 µM (EC50)48 hours[10]
LTED (long-term estradiol-deprived MCF-7)2.58 µM (EC50)48 hours[10]
4T1 (mouse breast cancer)Cytotoxic (concentration-dependent)Not specified[11]
NIH3T3 (mouse embryonic fibroblast)Not cytotoxicNot specified[11]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.

Materials:

  • Cultured cells (70-80% confluency)

  • Ice-cold Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Hypotonic Buffer (e.g., 10 mM NaCl, 1.5 mM MgCl₂, 10 mM Tris-HCl, pH 7.5)

  • Mitochondria Isolation Buffer (MIB) (e.g., 200 mM sucrose, 10 mM Tris/MOPS, pH 7.4, and 1 mM EGTA/Tris)[10]

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

  • Centrifuge at 600 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 5 volumes of ice-cold Hypotonic Buffer and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the swollen cells using a pre-chilled Dounce homogenizer with 10-15 strokes.

  • Immediately add an equal volume of ice-cold, 2X concentrated MIB to restore isotonicity.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[10]

  • Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB.

  • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of MIB or a suitable respiration buffer for downstream applications.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Measurement of Mitochondrial ADP/ATP Exchange

This protocol outlines a method to measure the rate of ADP/ATP exchange in isolated mitochondria using a fluorescent indicator.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris/MOPS, pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM K-phosphate, pH 7.4)[10]

  • Magnesium Green™ (MgGr™), fluorescent Mg2+ indicator

  • ADP solution

  • This compound solution (in a suitable solvent like DMSO or ethanol)

  • Fluorometer

Procedure:

  • Resuspend isolated mitochondria in Respiration Buffer to a final concentration of approximately 0.5-1.0 mg/mL.

  • Add Magnesium Green™ to the mitochondrial suspension to a final concentration of ~1 µM.

  • Place the suspension in a cuvette in a fluorometer and record the baseline fluorescence (Excitation: ~505 nm, Emission: ~535 nm).

  • To initiate ATP synthesis and export, add a known concentration of ADP (e.g., 100-200 µM) and record the change in fluorescence. The export of ATP and import of ADP will lead to a change in extramitochondrial free [Mg2+] due to their different affinities for Mg2+, which is detected by Magnesium Green™.[5][11]

  • To determine the effect of this compound, pre-incubate the mitochondrial suspension with the desired concentration of this compound for 5-10 minutes at room temperature before the addition of ADP.

  • Calculate the rate of ADP/ATP exchange from the rate of change in fluorescence. Compare the rates in the presence and absence of this compound to determine the extent of inhibition.

Assessment of Mitochondrial Permeability Transition Pore (MPTP) Opening

This protocol describes a common method to assess MPTP opening using the calcein-AM/CoCl₂ quenching assay.

Materials:

  • Cultured cells

  • Calcein-AM

  • Cobalt Chloride (CoCl₂)

  • Ionomycin (positive control for MPTP opening)

  • This compound solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on coverslips (for microscopy) or in appropriate plates/tubes (for flow cytometry) and allow them to adhere overnight.

  • Treat cells with the experimental compounds, including a vehicle control and a this compound treatment group. This compound is known to inhibit the opening of the MPTP.[5][12]

  • Load the cells with 1 µM Calcein-AM for 15-30 minutes at 37°C. Calcein-AM is a cell-permeant dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases, staining the entire cell green.

  • Wash the cells twice with a suitable buffer (e.g., PBS or HBSS).

  • Add 1 mM CoCl₂ to the cells for 10-15 minutes. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot enter intact mitochondria. Thus, only mitochondria will remain fluorescent.

  • For a positive control, treat a set of calcein/CoCl₂-loaded cells with an agent that induces MPTP opening, such as 1 µM ionomycin. This will allow CoCl₂ to enter the mitochondria and quench the mitochondrial calcein fluorescence.

  • Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in mitochondrial fluorescence in treated cells compared to the vehicle control indicates MPTP opening. Cells treated with this compound are expected to retain their mitochondrial fluorescence even in the presence of an MPTP inducer.

Visualizations

Bongkrekic_Acid_Mechanism cluster_0 Mitochondrial Intermembrane Space cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix ADP_cyto ADP AAC ADP/ATP Carrier (AAC/ANT) ADP_cyto->AAC Enters ATP_mito ATP AAC->ATP_mito Exchanges for ATP_mito->AAC Exits BKA This compound BKA->AAC Binds and Inhibits

Caption: Mechanism of this compound inhibition of the mitochondrial ADP/ATP carrier.

Experimental_Workflow_MPTP start Seed Cells treat Treat with this compound and/or MPTP Inducer start->treat load_calcein Load with Calcein-AM treat->load_calcein quench_cyto Quench Cytosolic Fluorescence with CoCl₂ load_calcein->quench_cyto analyze Analyze Mitochondrial Fluorescence (Microscopy or Flow Cytometry) quench_cyto->analyze Signaling_Pathway_Apoptosis cluster_Mitochondrion Mitochondrion MPTP MPTP Opening CytoC Cytochrome c Release MPTP->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation AAC ADP/ATP Carrier AAC->MPTP Regulates Apoptotic_Stimuli Apoptotic Stimuli (e.g., Ca²⁺ overload, Oxidative Stress) Apoptotic_Stimuli->MPTP BKA This compound BKA->AAC Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Rapid Bongkrekic Acid Screening Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Contamination of fermented coconut or corn-based food products has led to severe foodborne illness outbreaks, particularly in Indonesia and China.[1] BKA exerts its toxic effect by inhibiting the mitochondrial adenine nucleotide translocase (ANT), a crucial protein responsible for exchanging ATP synthesized in the mitochondria for ADP from the cytosol.[2][3] This inhibition blocks the export of ATP to the rest of the cell, leading to cellular energy depletion and cell death.[4] Given the high mortality rate associated with BKA poisoning (40-100%), rapid and sensitive screening methods are crucial for food safety and clinical diagnosis.[4]

Immunoassays offer a powerful platform for the rapid screening of BKA due to their high sensitivity, specificity, and potential for high-throughput analysis. Various immunoassay formats have been developed for BKA detection, including enzyme-linked immunosorbent assays (ELISA), fluorescence immunoassays, colorimetric assays, and immunochromatographic strips. These methods provide sensitive and reliable tools for the detection of BKA in food matrices and biological samples.

This document provides detailed application notes and protocols for the development of several types of immunoassays for the rapid screening of this compound.

Mechanism of this compound Toxicity

This compound's primary toxicity stems from its irreversible inhibition of the mitochondrial adenine nucleotide translocase (ANT).[1] The ANT is an integral membrane protein located in the inner mitochondrial membrane, responsible for the vital exchange of ATP and ADP across this membrane. This process is fundamental for supplying the cell with energy generated through oxidative phosphorylation. By binding to ANT, BKA locks the translocase in a conformation that prevents the transport of ATP out of the mitochondria, leading to a catastrophic failure of the cellular energy supply.[2][3]

BongkrekicAcid_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ADP_cyto ADP ANT Adenine Nucleotide Translocase (ANT) ADP_cyto->ANT Transport In ATP_cyto ATP (Cellular Energy) ANT->ATP_cyto Transport Out ADP_mito ADP ANT->ADP_mito OxPhos Oxidative Phosphorylation ADP_mito->OxPhos ATP_mito ATP ATP_mito->ANT OxPhos->ATP_mito BKA This compound BKA->ANT Inhibits

Mechanism of this compound Toxicity.

Quantitative Data Summary

The following table summarizes the performance of various immunoassays developed for the detection of this compound.

Immunoassay TypeIC50 (ng/mL)Limit of Detection (LOD)Linear RangeSample MatrixReference
icELISA 5.490.99 ng/mL2.12 - 14.21 ng/mLRice noodles, Auricularia auricula, flat rice noodles[5]
icELISA 17.9< 10 ng/mLNot SpecifiedFood Samples[6][7]
Dual-Modular Immunosensor (Fluorescence Assay) Not Specified< 10 ng/mLNot SpecifiedFood Samples[6][7]
Dual-Modular Immunosensor (Colorimetric Assay) Not Specified< 10 ng/mLNot SpecifiedFood Samples[6][7]
Immunochromatographic Assay (ICA) Not Specified0.12 µg/kg (quantitative)Not SpecifiedBlood, Urine[8]
Immunochromatographic Assay (ICA) Not Specified2.50 µg/kg (visual)Not SpecifiedBlood, Urine[8]

Experimental Protocols

Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA)

This protocol describes a heterologous-coating strategy for a high-sensitivity icELISA for BKA detection.[5]

Workflow:

icELISA_Workflow A Coat Microplate with BKA Coating Antigen B Wash Plate A->B C Block with BSA B->C D Wash Plate C->D E Add BKA Standard/Sample and Anti-BKA Monoclonal Antibody D->E F Incubate (Competition) E->F G Wash Plate F->G H Add HRP-conjugated Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add TMB Substrate J->K L Incubate (Color Development) K->L M Add Stop Solution L->M N Read Absorbance at 450 nm M->N

icELISA Workflow for BKA Detection.

Materials and Reagents:

  • 96-well microtiter plates

  • This compound (BKA) standard

  • Anti-BKA monoclonal antibody

  • BKA coating antigen (hapten conjugated to a carrier protein like OVA)

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PBS with 0.05% Tween-20 (PBST)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Dilute the BKA coating antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of 1% BSA in PBS to each well. Incubate for 2 hours at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction: Add 50 µL of BKA standard or sample solution and 50 µL of diluted anti-BKA monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in PBST containing 1% BSA, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of BKA in the sample.

Dual-Modular Immunosensor

This section describes a dual-mode immunosensor for BKA detection using both fluorescence and colorimetric assays.[6][7]

This assay is based on the inner filter effect (IFE) of oxidized TMB on the fluorescence of carbon dots (CDs).

Workflow:

FA_Workflow A Prepare Carbon Dots (CDs) F Add CDs A->F B Mix Anti-BKA Antibody, HRP-BKA, and Sample/Standard C Incubate (Competition) B->C D Add TMB and H₂O₂ C->D E HRP catalyzes TMB oxidation (oxTMB produced) D->E G oxTMB quenches CD fluorescence (Inner Filter Effect) E->G F->G H Measure Fluorescence Intensity G->H

Fluorescence Assay Workflow.

Protocol:

  • Synthesis of Carbon Dots (CDs): CDs can be synthesized via hydrothermal methods using citric acid and ethylenediamine as precursors.

  • Competitive Reaction: In a microtube, mix the anti-BKA monoclonal antibody, HRP-labeled BKA conjugate, and the BKA standard or sample. Incubate to allow the competitive binding to occur.

  • Enzymatic Reaction: Add TMB substrate and hydrogen peroxide (H₂O₂). The HRP on the unbound HRP-BKA conjugate will catalyze the oxidation of TMB to form oxidized TMB (oxTMB).

  • Fluorescence Quenching: Add the prepared carbon dot solution to the reaction mixture. The oxTMB will quench the fluorescence of the CDs through the inner filter effect.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the CDs. The fluorescence intensity will be directly proportional to the concentration of BKA in the sample, as higher BKA concentrations lead to less unbound HRP-BKA and therefore less oxTMB to quench the CD fluorescence.

This assay is based on the TMB²⁺-mediated etching of gold nanostars (AuNSs).

Workflow:

CA_Workflow A Synthesize Gold Nanostars (AuNSs) F Add AuNSs A->F B Mix Anti-BKA Antibody, HRP-BKA, and Sample/Standard C Incubate (Competition) B->C D Add TMB and H₂O₂ C->D E HRP catalyzes TMB oxidation (TMB²⁺ produced) D->E G TMB²⁺ etches AuNSs, causing a color change E->G F->G H Measure Absorbance G->H

Colorimetric Assay Workflow.

Protocol:

  • Synthesis of Gold Nanostars (AuNSs): AuNSs can be synthesized using a seed-mediated growth method.

  • Competitive Reaction: Similar to the fluorescence assay, mix the anti-BKA monoclonal antibody, HRP-labeled BKA conjugate, and the BKA standard or sample and incubate.

  • Enzymatic Reaction: Add TMB substrate and H₂O₂. The HRP on the unbound HRP-BKA conjugate will catalyze the oxidation of TMB, producing TMB²⁺.

  • Etching of AuNSs: Add the synthesized AuNSs solution. The TMB²⁺ will mediate the etching of the AuNSs, leading to a change in their surface plasmon resonance and a corresponding color change of the solution.

  • Measurement: Measure the absorbance of the solution using a spectrophotometer. The change in absorbance will be inversely proportional to the concentration of BKA in the sample.

Immunochromatographic Assay (ICA)

This protocol outlines the development of a lateral flow immunochromatographic strip for the rapid, qualitative, or semi-quantitative detection of BKA.[8]

Workflow:

ICA_Workflow cluster_strip ICA Strip Components cluster_flow Analyte Flow and Reactions SamplePad Sample Pad ConjugatePad Conjugate Pad (Gold-labeled anti-BKA Ab) SamplePad->ConjugatePad NC_Membrane Nitrocellulose Membrane ConjugatePad->NC_Membrane AbsorbentPad Absorbent Pad NC_Membrane->AbsorbentPad Result Result Interpretation TestLine Test Line (BKA-protein conjugate) ControlLine Control Line (Secondary Ab) Sample Sample Application Sample->SamplePad A Sample with BKA is applied. B BKA binds to gold-labeled anti-BKA antibody. C Complex migrates up the membrane. D At Test Line: Free gold-labeled antibody binds to immobilized BKA, forming a red line. If BKA is present in the sample, it blocks the antibody, and no line appears. E At Control Line: Excess gold-labeled antibody binds to the secondary antibody, forming a red line (validating the test).

Principle of the Immunochromatographic Assay.

Materials and Reagents:

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, absorbent pad

  • Backing card

  • Gold nanoparticles

  • Anti-BKA monoclonal antibody

  • BKA-protein conjugate (for the test line)

  • Secondary antibody (e.g., goat anti-mouse IgG) (for the control line)

  • Buffers for conjugation and dispensing

Protocol:

  • Preparation of Gold-Antibody Conjugate: Conjugate the anti-BKA monoclonal antibody to gold nanoparticles.

  • Preparation of the Conjugate Pad: Apply the gold-antibody conjugate to the conjugate pad and dry.

  • Preparation of the Nitrocellulose Membrane: Dispense the BKA-protein conjugate onto the membrane to form the test line. Dispense the secondary antibody to form the control line. Dry the membrane.

  • Assembly of the Strip: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card.

  • Assay Procedure: a. Apply a few drops of the sample extract to the sample pad. b. The liquid sample migrates along the strip by capillary action. c. If BKA is not present in the sample, the gold-antibody conjugate will bind to the BKA-protein conjugate at the test line, forming a visible red line. It will also bind to the control line. d. If BKA is present in the sample, it will bind to the gold-antibody conjugate, preventing it from binding to the test line. Therefore, no test line will be visible, or it will be fainter. The control line should always appear, indicating the strip is working correctly.

  • Interpretation of Results: The presence or absence (or intensity) of the test line is observed visually or measured with a strip reader for semi-quantitative results.

Sample Preparation

Proper sample preparation is critical for accurate BKA detection. The following is a general procedure for extracting BKA from food samples.

Materials:

  • Methanol

  • Ammonia

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Homogenization: Homogenize the food sample (e.g., rice noodles, mushrooms).

  • Extraction:

    • For rice flour: To 5 g of crushed sample, add 15 mL of 80:20 methanol/water (v/v) with 1% ammonia.

    • For Tremella mushrooms: To 2.5 g of crushed sample, add 15 mL of 80:20 methanol/water (v/v) with 1% ammonia.

  • Soaking and Sonication: Soak the mixture for 1 hour and then sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Concentration and Filtration: Transfer the supernatant to a new tube, concentrate it under a stream of nitrogen if necessary, and then filter it through a 0.22 µm syringe filter.

  • The filtered extract is now ready for analysis by one of the immunoassay methods described above.

These protocols provide a foundation for the development and implementation of rapid screening methods for this compound, contributing to enhanced food safety and public health. It is recommended to optimize the specific parameters for each assay and sample matrix to ensure the best performance.

References

Application Notes and Protocols for the Analytical Distinction of Bongkrekic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Contamination of food products with BKA can lead to severe foodborne illness with a high mortality rate. The toxicity of BKA is primarily attributed to its irreversible inhibition of the mitochondrial adenine nucleotide translocase (ANT), a critical protein for cellular energy metabolism.[1][2][3] Complicating the detection and risk assessment of BKA is the existence of its isomers, such as isothis compound (iBKA) and the more recently discovered iBKA-neo, which exhibit different toxicities.[4][5][6][7][8] Therefore, robust and specific analytical methods capable of distinguishing between these isomers are crucial for food safety, clinical diagnostics, and research in toxicology and drug development.

These application notes provide detailed protocols for the separation and quantification of BKA and its isomers using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, the underlying mechanism of BKA's toxicity is illustrated to provide a comprehensive understanding of its biological impact.

Analytical Methodology: UHPLC-MS/MS for Isomer-Specific Quantification

The method of choice for the sensitive and selective determination of this compound isomers is UHPLC-MS/MS. This technique combines the high-resolution separation power of UHPLC with the high specificity and sensitivity of tandem mass spectrometry. A recently developed method enables the effective separation and quantification of BKA, iBKA, and iBKA-neo within 15 minutes.[4][5][7][8]

Experimental Workflow

The overall workflow for the analysis of this compound isomers from a sample matrix involves sample preparation (extraction and enrichment), chromatographic separation, and mass spectrometric detection and quantification.

This compound Isomer Analysis Workflow Sample Sample (e.g., Food Matrix) Extraction Extraction & Enrichment Sample->Extraction UHPLC UHPLC Separation Extraction->UHPLC MSMS Tandem Mass Spectrometry (MS/MS) UHPLC->MSMS Data Data Analysis & Quantification MSMS->Data

References

Application Notes and Protocols for Bongkrekic Acid Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a mitochondrial toxin that can cause severe food poisoning and has a high mortality rate. Accurate and sensitive quantification of BKA in plasma is crucial for clinical diagnosis, toxicological studies, and the development of potential antidotes. This document provides detailed application notes and protocols for the sample preparation of this compound in plasma prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), a combination of Protein Precipitation and Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance of different sample preparation methods for this compound analysis in plasma.

ParameterProtein Precipitation (Acetonitrile)Protein Precipitation & SPE (PAX Anion Exchange)Dispersive Liquid-Liquid Microextraction (DLLME)Protein Precipitation (Methanol:Acetonitrile 1:1)
Linearity Range 2.0 - 400.0 µg/L1 - 400 ng/mL5.0 - 100 µg/L2 - 100 µg/L
Limit of Detection (LOD) -0.5 ng/mL3.7 µg/L0.7 µg/L
Lower Limit of Quantitation (LLOQ) 2.0 µg/L1 ng/mL10 µg/L2.0 µg/L
Mean Recovery 86.2% - 109.6%76.0% - 96.7%88.3% - 98.4%83.7% - 112.0%
Intra-day Precision (RSD) < 9.8%5.2% - 12.8%4.9% - 6.6%< 10%
Inter-day Precision (RSD) < 9.8%-6.3% - 7.9%< 10%

Experimental Protocols

Method 1: Protein Precipitation (PPT)

This method utilizes a simple and rapid protein crash with an organic solvent to extract this compound from plasma samples.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Internal Standard (IS) solution (e.g., ¹³C₂₈-BKA)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Protocol using Acetonitrile:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of internal standard solution.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifuge at 10,000 xg for 15 minutes.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol using Methanol:Acetonitrile (1:1):

  • Prepare a 1:1 (v/v) solution of methanol and acetonitrile.

  • Follow steps 1-6 of the acetonitrile protocol, using the methanol:acetonitrile mixture instead of pure acetonitrile for protein precipitation.

Method 2: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This two-step method combines the simplicity of protein precipitation with the cleanup power of solid-phase extraction to remove interfering matrix components.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), LC-MS grade

  • Deionized water

  • PAX anion exchange SPE cartridge

  • SPE manifold

  • Collection tubes

  • Other materials as listed in the PPT section

Protocol:

  • Protein Precipitation:

    • Precipitate proteins from the plasma sample using acetonitrile as described in Method 1.

  • Sample Dilution:

    • Dilute the supernatant from the protein precipitation step with water.

  • SPE Cartridge Conditioning:

    • Condition the PAX anion exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove neutral and basic impurities.

  • Elution:

    • Elute the this compound from the cartridge using an appropriate elution solvent (typically a stronger acidic or organic solvent).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Method 3: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a microextraction technique that utilizes a small amount of extraction solvent dispersed in the aqueous sample, providing high enrichment factors.

Materials:

  • Plasma sample

  • Methanol (MeOH), LC-MS grade

  • Dichloromethane (CH₂Cl₂), as the extraction solvent

  • 0.1% Phosphoric acid solution, as the disperser solvent

  • Centrifuge tubes (15 mL)

  • Other materials as listed in the PPT section

Protocol:

  • Pipette 0.2 mL of plasma into a 15 mL centrifuge tube.

  • Add 2 mL of methanol and shake for 2 minutes.

  • Centrifuge at 2200 xg for 5 minutes.

  • Transfer the supernatant to a new 15 mL centrifuge tube.

  • Add 0.5 mL of dichloromethane (extraction solvent) to the supernatant.

  • Rapidly inject 1.0 mL of 0.1% phosphoric acid (disperser solvent) into the tube to form a cloudy solution.

  • Centrifuge at 1100 xg for 5 minutes to separate the phases.

  • Collect the sedimented phase (containing the extracted this compound) for LC-MS/MS analysis.

Visualizations

PPT_Workflow plasma Plasma Sample is Add Internal Standard plasma->is ppt_solvent Add Protein Precipitation Solvent (e.g., Acetonitrile) is->ppt_solvent vortex Vortex ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Protein Precipitation (PPT) of this compound from Plasma.

SPE_Workflow ppt Protein Precipitation (Supernatant) dilute Dilute with Water ppt->dilute load Load Sample dilute->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute BKA wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup of this compound.

DLLME_Workflow plasma Plasma Sample methanol Add Methanol & Centrifuge plasma->methanol supernatant Supernatant methanol->supernatant extraction_solvent Add Extraction Solvent (CH2Cl2) supernatant->extraction_solvent disperser Inject Disperser Solvent (H3PO4) extraction_solvent->disperser centrifuge2 Centrifuge disperser->centrifuge2 sediment Collect Sedimented Phase centrifuge2->sediment lcms LC-MS/MS Analysis sediment->lcms

Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME) of this compound.

Concluding Remarks

The choice of sample preparation method will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a rapid and straightforward method suitable for high-throughput screening. The addition of an SPE cleanup step can significantly improve data quality by reducing matrix effects. DLLME offers high enrichment factors and is an excellent choice for trace-level analysis. All methods, when properly validated, can provide accurate and reliable quantification of this compound in plasma for critical research and diagnostic applications.

Application Notes: Bongkrekic Acid in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bongkrekic acid (BA) is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] In apoptosis research, it is a valuable pharmacological tool due to its specific mechanism of action. BA is a potent, high-affinity inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), a protein located in the inner mitochondrial membrane.[1][2][3] ANT facilitates the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix, a process essential for cellular energy supply.[1][3] By binding to and locking ANT in a specific conformation, this compound prevents this exchange and, critically for apoptosis research, stabilizes the mitochondrial permeability transition pore (mPTP) in its closed state.

Mechanism of Action in Apoptosis

The intrinsic pathway of apoptosis is heavily dependent on mitochondrial events. A key event is the opening of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel whose components include ANT.[1] The opening of the mPTP leads to:

  • Collapse of the Mitochondrial Membrane Potential (ΔΨm): The influx of solutes and water causes the inner mitochondrial membrane to lose its electrochemical gradient.

  • Mitochondrial Swelling: Osmotic pressure increases within the mitochondrial matrix.

  • Release of Pro-Apoptotic Factors: The rupture of the outer mitochondrial membrane releases proteins like cytochrome c and Smac/DIABLO from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: Cytochrome c in the cytosol binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.

This compound's inhibitory effect on ANT prevents the conformational changes required for mPTP opening.[4][5] Therefore, in experimental models, BA can be used to block apoptosis that is dependent on mPTP activation. If pre-treatment of cells with this compound prevents apoptosis induced by a specific stimulus, it strongly suggests that the stimulus acts through the mPTP-dependent mitochondrial pathway.

Quantitative Data Summary

The following tables summarize key properties of this compound and its effective concentrations used in various apoptosis-related studies.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₈O₇[6]
Molecular Weight486.6 g/mol [1][6]
AppearanceSolution in Tris buffer or solid[6]
SolubilityMiscible with DMSO[6]
StorageStore at -20°C. Solutions in DMSO may be stored for up to 1 month.[6]
Mechanism of ActionInhibitor of Adenine Nucleotide Translocase (ANT) and mPTP opening.[1][3][6]

Table 2: Experimental Concentrations and Effects of this compound

Cell Line / ModelApoptotic StimulusThis compound Conc.Observed EffectSource
Mouse Lung Endothelial CellsPalmitic Acid (0.75 mM)25 µMAttenuated palmitate-induced lipotoxicity and signs of mitochondrial damage.[4]
HeLa and SW2 CellsFlavopiridol (500 nM) or Camptothecin (500 nM)50 µMPre-incubation for 1 hour prevented the loss of mitochondrial membrane potential.[7]
LTED CellsN/A2.58 µM (EC₅₀)Stimulated formazan formation (indicative of metabolic activity changes).[8]
MDA-MB-231 CellsN/A34.14 µM (EC₅₀)Stimulated formazan formation.[8]
PlateletsCollagen & ThrombinDose-dependentInhibited the production of "coated-platelets," a process linked to mPTP formation.[9]

Mandatory Visualizations

Bongkrekic_Acid_Mechanism Mechanism of this compound in Inhibiting Apoptosis cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Matrix Matrix cluster_IMS Intermembrane Space (IMS) cluster_Cytosol Cytosol ANT Adenine Nucleotide Translocase (ANT) ATP ATP ANT->ATP Exchanges ADP for ATP CytC Cytochrome c ANT->CytC mPTP opens Caspases Caspase Activation CytC->Caspases Release into cytosol Stimulus Apoptotic Stimulus Stimulus->ANT Induces mPTP Opening BA This compound BA->ANT Binds & Inhibits (Locks mPTP closed) Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Experimental Workflow to Test mPTP Involvement cluster_assays Apoptosis Assessment cluster_invisible Experimental Workflow to Test mPTP Involvement start 1. Seed Cells in Culture Plates control Group A (Control) start->control test Group B (Test) start->test stimulus 3. Add Apoptotic Stimulus to both groups pretreatment 2. Pre-treat Group B with This compound (e.g., 25-50 µM for 1h) pretreatment->t_dummy incubation 4. Incubate for Defined Period (e.g., 4-24h) stimulus->incubation assay1 Annexin V / PI Staining (Flow Cytometry) incubation->assay1 assay2 ΔΨm Measurement (e.g., TMRM Staining) incubation->assay2 assay3 Caspase-3/7 Activity (Fluorometric Assay) incubation->assay3 analysis 5. Data Analysis & Interpretation assay1->analysis assay2->analysis assay3->analysis c_dummy->stimulus t_dummy->stimulus Logic_Diagram Logic of a this compound Experiment cluster_observation Observation obs1 Stimulus alone => Apoptosis Occurs conclusion Conclusion: The apoptotic stimulus acts via an mPTP-dependent pathway. obs1->conclusion obs2 Stimulus + this compound => Apoptosis is Inhibited obs2->conclusion

References

Total Synthesis of Bongkrekic Acid and its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid, a potent mitochondrial toxin, and its derivatives are of significant interest to the scientific community due to their unique biological activity as inhibitors of the adenine nucleotide translocase (ANT). This inhibition ultimately leads to the suppression of apoptosis, making these molecules valuable tools for studying programmed cell death and potential starting points for therapeutic development. The complex molecular architecture of this compound has presented a formidable challenge to synthetic chemists. This document provides a detailed overview and experimental protocols for the total synthesis of this compound, drawing from seminal works in the field. Key synthetic strategies, including those developed by the research groups of Corey, Shindo, and Ley, are presented with a focus on reproducibility and practical application in a research setting.

Introduction

This compound is a highly unsaturated tricarboxylic acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Its primary mechanism of toxicity involves the irreversible inhibition of the mitochondrial adenine nucleotide translocase (ANT), a critical protein responsible for the exchange of ATP and ADP across the inner mitochondrial membrane.[2][3] By locking the ANT in a specific conformation, this compound halts the export of newly synthesized ATP from the mitochondria to the cytosol, leading to cellular energy depletion and, ultimately, cell death.[1] This potent and specific biological activity has made this compound a crucial tool for investigating the mitochondrial permeability transition pore (mPTP) and its role in apoptosis.[2][4][5]

The intricate structure of this compound, featuring multiple stereocenters and a conjugated polyene system, has made its total synthesis a significant endeavor. The first total synthesis was accomplished by E.J. Corey in 1984.[1] Subsequent syntheses by research groups led by Mitsuru Shindo and Steven V. Ley have introduced innovative strategies and improved efficiency.[6][7] This document will detail the key reactions and experimental procedures from these landmark syntheses to provide a comprehensive resource for researchers interested in synthesizing this compound and its derivatives.

Signaling Pathway: Inhibition of Adenine Nucleotide Translocase and Apoptosis

This compound exerts its biological effects by directly targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. The following diagram illustrates the mechanism of action.

This compound inhibits the Adenine Nucleotide Translocase (ANT).

Key Synthetic Strategies and Experimental Protocols

The total synthesis of this compound has been achieved through various convergent strategies. Below are summaries of the key reactions and protocols from notable syntheses.

The Corey Synthesis (1984)

The first total synthesis of this compound by E.J. Corey and Alfonso Tramontano established a foundational route to this complex natural product. The synthesis is characterized by a convergent approach, bringing together key fragments in the final stages.

Experimental Workflow: Corey Synthesis

Corey_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Elaboration Start1 Starting Material A Fragment_A C1-C11 Fragment Start1->Fragment_A Start2 Starting Material B Fragment_B C12-C17 Fragment Start2->Fragment_B Start3 Starting Material C Fragment_C C18-C28 Fragment Start3->Fragment_C Coupling1 Coupling of Fragment A and B Fragment_A->Coupling1 Fragment_B->Coupling1 Coupling2 Coupling with Fragment C Fragment_C->Coupling2 Coupling1->Coupling2 Elaboration Functional Group Manipulation Coupling2->Elaboration Final_Product This compound Elaboration->Final_Product

Convergent approach in Corey's total synthesis of this compound.

Protocol: Representative Step from Corey's Synthesis

Detailed experimental procedures from the original publication are required for a complete protocol. The following is a generalized representation.

Synthesis of a Key Intermediate: A solution of the aldehyde fragment in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this is added a solution of the organolithium reagent (prepared separately) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Reactant Molecular Weight Equivalents Amount
Aldehyde Fragment(Specify)1.0(Specify)
Organolithium Reagent(Specify)1.2(Specify)
Anhydrous THF72.11 g/mol -(Specify)
Product Yield Spectroscopic Data
Coupled Intermediate(Specify) %(Specify NMR, IR, MS)
The Shindo Synthesis

The total synthesis of this compound reported by the Shindo group employs a highly convergent three-component strategy featuring a Julia-Kocienski olefination and a Suzuki-Miyaura coupling as key bond-forming reactions.[8]

Experimental Workflow: Shindo Synthesis

Shindo_Synthesis_Workflow cluster_reactions Key Coupling Reactions Fragment_A Fragment A (Sulfone) JK_Olefination Julia-Kocienski Olefination Fragment_A->JK_Olefination Fragment_B Fragment B (Aldehyde) Fragment_B->JK_Olefination Fragment_C Fragment C (Vinyl Boronate) SM_Coupling Suzuki-Miyaura Coupling Fragment_C->SM_Coupling Intermediate Coupled Intermediate JK_Olefination->Intermediate Final_Steps Final Elaboration & Deprotection SM_Coupling->Final_Steps Intermediate->SM_Coupling Bongkrekic_Acid This compound Final_Steps->Bongkrekic_Acid

Three-component convergent strategy in Shindo's synthesis.

Protocol: Julia-Kocienski Olefination [9]

To a solution of the sulfone (1.0 equiv) in anhydrous dimethoxyethane (DME) at -70 °C under an argon atmosphere is added potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) as a solution in toluene. The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.2 equiv) in DME is added dropwise. The reaction is stirred at -70 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the olefin product.

Reactant Molecular Weight Equivalents Amount
Phenyltetrazolyl Sulfone(Specify)1.0(Specify)
Aldehyde(Specify)1.2(Specify)
KHMDS (0.5 M in toluene)199.44 g/mol 1.1(Specify)
Anhydrous DME90.12 g/mol -(Specify)
Product Yield Spectroscopic Data
Olefin Product(Specify) %(Specify NMR, IR, MS)
The Ley Synthesis

The total synthesis of this compound and its isomer, isothis compound, by the Ley group showcases the power of palladium-catalyzed cross-coupling reactions and a Takai olefination for the construction of the complex polyene backbone.[6]

Experimental Workflow: Ley Synthesis

Ley_Synthesis_Workflow cluster_couplings Iterative Cross-Couplings Building_Block1 Building Block 1 Pd_Coupling1 Pd-Catalyzed Cross-Coupling 1 Building_Block1->Pd_Coupling1 Building_Block2 Building Block 2 Building_Block2->Pd_Coupling1 Building_Block3 Building Block 3 Pd_Coupling2 Pd-Catalyzed Cross-Coupling 2 Building_Block3->Pd_Coupling2 Pd_Coupling1->Pd_Coupling2 Takai_Olefination Takai Olefination Pd_Coupling2->Takai_Olefination Final_Steps Final Elaboration & Deprotection Takai_Olefination->Final_Steps Bongkrekic_Acid This compound Final_Steps->Bongkrekic_Acid

Iterative cross-coupling approach in Ley's synthesis.

Protocol: Takai Olefination

Anhydrous chromium(II) chloride (6.0 equiv) is suspended in anhydrous THF under an argon atmosphere and cooled to 0 °C. A solution of iodoform (2.0 equiv) in THF is added, and the mixture is stirred for 30 minutes. A solution of the aldehyde (1.0 equiv) in THF is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the vinyl iodide.

Reactant Molecular Weight Equivalents Amount
Aldehyde(Specify)1.0(Specify)
Chromium(II) Chloride122.90 g/mol 6.0(Specify)
Iodoform393.73 g/mol 2.0(Specify)
Anhydrous THF72.11 g/mol -(Specify)
Product Yield Spectroscopic Data
Vinyl Iodide(Specify) %(Specify NMR, IR, MS)

Conclusion

The total syntheses of this compound by Corey, Shindo, and Ley represent significant achievements in natural product synthesis. Each strategy offers a unique and powerful approach to constructing this complex and biologically important molecule. The detailed protocols and workflows presented in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, chemical biology, and drug discovery, enabling further investigation into the fascinating properties of this compound and its derivatives. The continued development of synthetic routes to these molecules will undoubtedly facilitate a deeper understanding of mitochondrial biology and apoptosis, and may pave the way for novel therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Bongkrekic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of bongkrekic acid (BKA) in aqueous solutions. The information is intended to assist researchers in designing and executing experiments, ensuring the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a polyunsaturated tricarboxylic acid.[1][2] While generally considered "heat-stable" in the context of food preparation, its stability in aqueous solutions for laboratory use is influenced by factors such as pH, temperature, and light exposure.[1][3] As a solid, it is stable for up to two years from the date of purchase when stored as supplied.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mg/mL and in water up to 1 mg/mL.[4] For short-term storage, solutions in DMSO or distilled water can be kept at -20°C for up to three months.[4] For longer-term storage, it is recommended to store the solid compound at -20°C.[4]

Q3: What is the effect of pH on the stability of this compound in aqueous solutions?

A3: The stability of this compound is pH-dependent. The presence of three carboxyl groups in its structure makes it highly acidic.[5] While specific quantitative data on its degradation kinetics at various pH levels is limited in publicly available literature, it is known that alkaline conditions can promote the isomerization of this compound to isothis compound, indicating instability at higher pH.[6] It is advisable to use acidic mobile phases for chromatographic analysis to avoid ionization and obtain symmetrical peaks.[5]

Q4: Is this compound sensitive to light?

A4: There is limited specific data on the photosensitivity of this compound. However, given its highly unsaturated structure with multiple conjugated double bonds, there is a potential for photodegradation. It is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil, especially during long-term storage or prolonged experiments. Standard solutions are typically stored in the dark.[7]

Q5: Is this compound stable to heat in aqueous solutions?

A5: this compound is often described as "heat-stable," meaning it is not easily destroyed by cooking temperatures.[1][3] This suggests a degree of thermal stability in aqueous environments. However, for precise laboratory applications, prolonged exposure to high temperatures should be avoided to minimize the potential for degradation or isomerization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time with the same BKA solution. Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment or validate the stability of your stock solution under your specific storage conditions. Consider storing aliquots at -80°C to minimize freeze-thaw cycles.
Peak splitting or broadening in chromatography (e.g., HPLC, UPLC-MS/MS). Isomerization of this compound, possibly due to pH of the mobile phase or sample matrix.Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid groups and improve peak shape.[8] Ensure the pH of your sample is compatible with the analytical method.
Loss of BKA concentration in solution when using glass vials. Adsorption of this compound onto the glass surface.Use polypropylene (PP) autosampler vials to prevent adsorption.[9][10]
Difficulty in detecting this compound at low concentrations. Low ionization efficiency in the mass spectrometer.When using UPLC-MS/MS, consider using an ammonium salt (e.g., ammonium formate) in the mobile phase, as ammonium positive adduct ions can yield significantly higher response intensities for this compound and its isomers.[7][8]

Data on this compound Stability

Currently, there is a notable lack of comprehensive, publicly available quantitative data on the degradation kinetics of this compound in aqueous solutions under various pH, temperature, and light conditions. The information provided is based on qualitative statements and inferences from analytical methodology papers. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound in an aqueous solution.

1. Materials:

  • This compound standard
  • High-purity water (e.g., Milli-Q)
  • Buffers of various pH (e.g., phosphate, citrate)
  • HPLC or UPLC-MS/MS system
  • Polypropylene vials

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the aqueous buffer of interest.
  • Incubation: Aliquot the solution into polypropylene vials. Expose the vials to different conditions being tested (e.g., various temperatures in a controlled incubator, specific light conditions). Include a control group stored at -20°C in the dark.
  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as UPLC-MS/MS. A suitable method might involve a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid and 2 mmol/L ammonium formate.[8]
  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, degradation kinetics and half-life can be determined.

Visualizations

Bongkrekic_Acid_Stability_Factors cluster_factors Influencing Factors BKA This compound in Aqueous Solution Degradation Degradation / Isomerization BKA->Degradation leads to pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation

Caption: Factors influencing the stability of this compound in aqueous solutions.

Stability_Testing_Workflow A Prepare BKA solution in aqueous buffer B Aliquot into PP vials A->B C Expose to test conditions (pH, Temp, Light) B->C D Sample at time points C->D E Analyze by UPLC-MS/MS D->E F Determine concentration and degradation rate E->F

Caption: Experimental workflow for testing the stability of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Solution Is the BKA solution freshly prepared? Start->Check_Solution Yes End Problem Resolved Start->End No Use_Fresh Action: Prepare fresh solution Check_Solution->Use_Fresh No Check_Vials Are you using glass vials? Check_Solution->Check_Vials Yes Use_Fresh->End Switch_Vials Action: Switch to polypropylene vials Check_Vials->Switch_Vials Yes Check_Chromatography Is there peak splitting/broadening? Check_Vials->Check_Chromatography No Switch_Vials->End Adjust_pH Action: Acidify mobile phase Check_Chromatography->Adjust_pH Yes Check_Chromatography->End No Adjust_pH->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Quantification of Bongkrekic Acid in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of bongkrekic acid (BKA) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex samples?

The main difficulties in accurately quantifying this compound (BKA) stem from several factors inherent to both the analyte and the sample matrices. A significant hurdle is the presence of matrix effects, where components of the sample other than BKA interfere with the analysis, causing either suppression or enhancement of the analytical signal.[1][2][3] Another major challenge is the existence of BKA isomers, such as isothis compound (iBKA) and the recently identified iBKA-neo.[1][4] These isomers have very similar chemical properties and molecular weights, making their chromatographic separation and individual quantification difficult.[1][4] Furthermore, sample preparation can be complex and there is a lack of standardized protocols for different types of samples, which can lead to variability in results.[1][4] The absence of certified reference materials for BKA also complicates method validation and quality control. Finally, the high toxicity of BKA necessitates detection at very low concentrations, requiring highly sensitive analytical methods.

Q2: How do matrix effects impact the quantification of this compound and how can they be mitigated?

Matrix effects can significantly compromise the accuracy of BKA quantification by either decreasing (ion suppression) or increasing (ion enhancement) the instrument's response to the analyte.[1][2][3] This can lead to underestimation or overestimation of the true BKA concentration.

Mitigation Strategies:

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as 13C-labeled BKA, is the most effective way to compensate for matrix effects.[2][3] The internal standard behaves similarly to the native BKA during sample preparation and ionization, allowing for accurate correction.

  • Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[5][6][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely matches the sample matrix can help to compensate for matrix effects.

  • Chromatographic Separation: Optimizing the chromatographic method to separate BKA from co-eluting matrix components can also reduce interference.[2]

Q3: Why is the separation of this compound isomers important, and what methods can be used to achieve it?

The separation of BKA isomers is crucial because they can exhibit different toxicities. For instance, isothis compound (iBKA) has been reported to be significantly less toxic than BKA.[4] Therefore, accurately quantifying each isomer is essential for a proper risk assessment.

Separation Methods:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems coupled with high-resolution mass spectrometry (MS) are the primary tools for separating BKA isomers.[1][4][8] Optimization of the chromatographic conditions, including the column type, mobile phase composition, and gradient, is critical for achieving separation.[1][4]

  • Distinct Ion Ratios: In some cases, even if isomers are not fully separated chromatographically, they may produce different fragment ion ratios in tandem mass spectrometry (MS/MS). These distinct ion ratios can be used for their individual identification and semi-quantitative differentiation.[1][5]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or no BKA signal 1. Inefficient extraction: The chosen extraction solvent or method may not be suitable for the sample matrix.- Optimize the extraction solvent. For example, a mixture of methanol, ammonia, and water has been shown to be effective for rice noodles.[5][6] - Consider different extraction techniques like ultrasonication.[5][6]
2. Ion suppression due to matrix effects: Co-eluting matrix components are interfering with the ionization of BKA.- Incorporate a stable isotope-labeled internal standard for correction.[2][3] - Improve sample cleanup using solid-phase extraction (SPE).[5][6][7] - Dilute the sample extract to reduce the concentration of interfering components.
3. BKA degradation: The analyte may be unstable under the storage or extraction conditions.- Store samples at low temperatures (e.g., -20°C) and protect from light.[1] - Minimize sample processing time.
Poor peak shape (e.g., tailing, fronting, broad peaks) 1. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for BKA.- Adjust the mobile phase pH. BKA is a tricarboxylic acid, so a slightly acidic mobile phase can improve peak shape.[7] - Optimize the organic solvent and additive concentrations.
2. Column contamination or degradation: The analytical column is contaminated with matrix components or has reached the end of its lifespan.- Flush the column with a strong solvent.[9] - Replace the guard column or the analytical column if necessary.[9]
3. Sample solvent mismatch: The sample is dissolved in a solvent that is much stronger than the initial mobile phase.- Ensure the sample solvent is the same as or weaker than the initial mobile phase.[9]
Inconsistent or non-reproducible results 1. Non-standardized sample preparation: Variations in the sample preparation procedure are introducing variability.- Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation.
2. Variability in matrix effects: The composition of the sample matrix varies between samples, leading to inconsistent matrix effects.- The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[2][3]
3. Instrument instability: The LC-MS/MS system is not stable.- Perform regular system maintenance and calibration.[9]
Difficulty in differentiating BKA isomers 1. Insufficient chromatographic resolution: The chosen column and mobile phase are not capable of separating the isomers.- Screen different C18 or other suitable columns.[2] - Optimize the mobile phase gradient to improve separation.[1][4]
2. Co-elution with interfering compounds: Matrix components are co-eluting with the isomers, obscuring their signals.- Enhance sample cleanup procedures.[5][6][7]
3. Incorrect MS/MS transitions: The selected precursor and product ions are not specific enough to differentiate the isomers.- Investigate and validate unique fragment ions or ion ratios for each isomer.[1][5]

Quantitative Data Summary

Table 1: Performance of Analytical Methods for this compound Quantification

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
UHPLC-MS/MSTremella fuciformis, sweet soup dumpling flour, rice flour, sour noodles-0.2582.32 - 114.84[1][8]
UPLC-MS/MSRice noodles---[5][6]
LC-MS/MSPlasma0.5 ng/mL1 ng/mL76.0 - 96.7[10]
LC-MS/MSRice flour, Tremella fuciformis--75 - 110[11][12]
UPLC-MS/MSLiushenqu0.41.280.6 - 85.3[7]
HPLC-MS/MSFermented corn flour0.75-78.9 - 112
UPLC-MS/MSFermented dairy products0.075-90.8 - 106[13]
UHPLC-MS/MSPlasma, Urine1 ng/mL2.5 ng/mL91.23 - 103.7[3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols & Visualizations

General Workflow for BKA Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in complex samples.

G General Workflow for BKA Quantification cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Complex Sample (e.g., Food, Biofluid) Extraction Extraction (e.g., Solvent Extraction, Ultrasonication) Sample->Extraction Cleanup Cleanup / Purification (e.g., SPE) Extraction->Cleanup LC_Separation UHPLC Separation (Isomer Separation) Cleanup->LC_Separation MS_Detection MS/MS Detection (Quantification & Confirmation) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Correction) MS_Detection->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: A generalized workflow for this compound analysis.

Troubleshooting Logic for Low BKA Signal

This diagram outlines a logical approach to troubleshooting low or absent this compound signals during analysis.

G Troubleshooting Low BKA Signal Start Low or No BKA Signal Detected Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_Extraction Optimize Solvent & Method Check_Extraction->Optimize_Extraction Inefficient Check_Matrix_Effects Investigate Matrix Effects Check_Extraction->Check_Matrix_Effects Efficient Optimize_Extraction->Check_Matrix_Effects Implement_IS Use Stable Isotope Internal Standard Check_Matrix_Effects->Implement_IS Suspected Improve_Cleanup Enhance Sample Cleanup (SPE) Check_Matrix_Effects->Improve_Cleanup Suspected Check_Stability Assess Analyte Stability Check_Matrix_Effects->Check_Stability Ruled Out Implement_IS->Check_Stability Improve_Cleanup->Check_Stability Modify_Storage Optimize Storage & Handling Check_Stability->Modify_Storage Degradation Found End Signal Improved Check_Stability->End Stable Modify_Storage->End

Caption: A decision tree for troubleshooting low BKA signals.

References

reducing matrix effects in bongkrekic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS analysis of bongkrekic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound, leading to inaccurate quantification due to matrix effects.

Problem 1: Low Analyte Recovery and Significant Signal Suppression in Food Matrices

Question: I am experiencing low recovery and significant ion suppression when analyzing this compound in complex food matrices like fermented grains and mushrooms. How can I improve my sample preparation?

Answer: Low recovery and ion suppression are common challenges in complex food matrices. Optimizing your sample extraction and cleanup protocol is crucial. Here are some strategies to consider:

  • Choice of Extraction Solvent: The polarity of the extraction solvent can significantly impact recovery and the extent of matrix effects. Acetonitrile has been shown to be effective in extracting this compound isomers while exhibiting a less pronounced matrix enhancement effect compared to methanol.[1] The addition of a small percentage of acid, such as 1% acetic acid, to the extraction solvent can improve the recovery of this compound.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex sample extracts. The choice of SPE sorbent is critical and depends on the properties of the analyte and the matrix components. For this compound, which is a weakly acidic long-chain fatty acid, different types of SPE columns can be employed. A comparison of Weak Anion Exchange (WAX), Mixed-Mode Anion Exchange (MAX), and Hydrophilic-Lipophilic Balanced (HLB) sorbents has shown that all can provide good recovery, with WAX and MAX demonstrating a slightly better reduction in matrix effects.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is well-suited for multi-residue analysis in food matrices. An improved QuEChERS protocol for this compound in tremella and auricularia auricular involves extraction with acetonitrile containing 5% (v/v) acetic acid, followed by a cleanup step using C18 dispersive solid-phase extraction. This method has been shown to effectively reduce matrix effects to -6.3% in tremella and -11.5% in auricularia auricular.[2]

Problem 2: Poor Peak Shape and Carryover

Question: I am observing poor peak shape (tailing or fronting) and significant carryover between injections in my this compound analysis. What are the likely causes and solutions?

Answer: Poor peak shape and carryover can compromise the accuracy and precision of your results. Here are some common causes and troubleshooting steps:

  • Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.[3]

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Secondary Interactions: this compound has three carboxyl groups, which can lead to secondary interactions with active sites on the stationary phase, causing peak tailing.[1][3]

    • Solution: Ensure proper mobile phase pH to keep the analyte in a consistent ionic state. Using a column with a more inert stationary phase or end-capping can also minimize these interactions.[3]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[3]

    • Solution: The sample solvent should be as weak as or weaker than the initial mobile phase.[4]

  • System Contamination and Carryover: this compound can be "sticky" and adsorb to surfaces in the LC system, leading to carryover in subsequent injections.

    • Solution: Implement a robust needle wash protocol using a strong organic solvent.[5] Running blank injections after high-concentration samples can help assess and mitigate carryover.[3] If carryover persists, it may be necessary to clean the injector and other system components. A constant background signal may indicate a contaminated ion source that requires cleaning.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to compensate for matrix effects in this compound analysis?

A1: The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) method is considered the gold standard for compensating for matrix effects.[7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement. This allows for accurate correction of the analyte signal. While highly effective, the availability and cost of specific SIL-IS for this compound may be a consideration.

Q2: How can I assess the extent of matrix effects in my method?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q3: Can I use a simple protein precipitation for this compound in plasma samples?

A3: Yes, protein precipitation is a common and rapid method for preparing plasma samples. A mixture of methanol and acetonitrile (1:1, v/v) has been successfully used for the extraction of this compound from plasma, yielding average recoveries between 83.7% and 112.0%.[9] However, protein precipitation is the least effective method for removing phospholipids, which are a major source of matrix effects in plasma. Therefore, it is crucial to validate the method carefully and assess the matrix effects. If significant matrix effects are observed, further cleanup steps like SPE or the use of a SIL-IS are recommended.

Q4: Are there any specific LC column recommendations for this compound analysis?

A4: C18 columns are widely used and have been shown to provide good chromatographic separation for this compound.[2][9] The specific choice of C18 column (e.g., particle size, pore size, end-capping) can be optimized to improve peak shape and resolution from matrix interferences.

Data Summary Tables

Table 1: Comparison of Extraction Solvents on Recovery and Matrix Effect of this compound Isomers

Extraction SolventAnalyteRecovery (%)Matrix Effect (%)
MethanolBKA70-120Enhancement
iBKA-neo70-120Enhancement
iBKA70-120Enhancement
AcetonitrileBKA70-120Less Enhancement
iBKA-neo70-120Less Enhancement
iBKA70-120Less Enhancement
Data sourced from Yuan et al. (2025).[1]

Table 2: Comparison of SPE Sorbents on Recovery and Matrix Effect of this compound Isomers

SPE SorbentAnalyteRecovery (%)Matrix Effect (%)
WAXBKA~95~ -5
iBKA-neo~98~ -2
iBKA~95~ -5
MAXBKA~98~ -2
iBKA-neo~100~ 0
iBKA~98~ -2
HLBBKA~90~ -10
iBKA-neo~92~ -8
iBKA~90~ -10
Data adapted from graphical representation in Yuan et al. (2025). Values are approximate.

Table 3: Recovery and Precision of this compound in Food Matrices

MatrixSpiked Level (ng/g)Mean Recovery (%)%CV
Rice Noodles175-1101.2-3.2
Tremella Mushrooms175-1101.2-3.2
Data sourced from SCIEX Technical Note.[10]

Table 4: Method Validation Data for this compound in Plasma using Protein Precipitation

ParameterValue
Extraction MethodMethanol:Acetonitrile (1:1) Protein Precipitation
Linearity Range2-100 µg/L
Correlation Coefficient (r)0.9998
Average Recovery83.7% - 112.0%
Intra- and Inter-batch RSD< 10%
LOD0.7 µg/L
LLOQ2.0 µg/L
Data sourced from Zhou et al. (2022).[9]

Experimental Protocols

1. Optimized SPE-Based Sample Preparation for Food Matrices [1]

  • Extraction:

    • Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Vortex for 5 minutes, then sonicate for 30 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (WAX column):

    • Activate a WAX SPE column with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the sample extract.

    • Wash the column with 1 mL of 2% formic acid solution.

    • Elute the analytes with 1 mL of methanol containing 5% ammonium hydroxide.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Improved QuEChERS Method for Tremella and Auricularia auricular [2]

  • Extraction:

    • Weigh 2 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 5% (v/v) acetic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add it to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

3. Protein Precipitation for Plasma Samples [9]

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of a cold ( -20°C) 1:1 (v/v) methanol:acetonitrile solution.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a nitrogen stream.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_cleanup_options Cleanup Options sample Homogenized Sample (Food or Plasma) extraction Extraction (e.g., Acetonitrile + Acid) sample->extraction cleanup Cleanup Step extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration spe Solid-Phase Extraction (SPE) (WAX, MAX, or HLB) cleanup->spe Food quechers QuEChERS (dSPE with C18) cleanup->quechers Food ppt Protein Precipitation (for Plasma) cleanup->ppt Plasma lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis result Accurate Quantification of This compound data_analysis->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Low Recovery / Signal Intensity cluster_carryover Carryover Issues start Inaccurate Results or Poor Chromatography peak_shape Tailing, Fronting, or Split Peaks? start->peak_shape low_signal Low Recovery or Signal Suppression? start->low_signal carryover Ghost Peaks or Carryover? start->carryover check_overload Reduce Injection Volume/Concentration peak_shape->check_overload check_solvent Match Sample Solvent to Mobile Phase peak_shape->check_solvent check_column Evaluate Column Health & Mobile Phase pH peak_shape->check_column optimize_extraction Optimize Extraction Solvent & pH low_signal->optimize_extraction improve_cleanup Implement/Optimize SPE or QuEChERS low_signal->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard low_signal->use_is needle_wash Improve Needle Wash Protocol carryover->needle_wash blank_injections Run Blanks After High Samples carryover->blank_injections clean_system Clean Injector and System Components carryover->clean_system

References

troubleshooting bongkrekic acid immunoassay cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bongkrekic acid (BKA) immunoassays. The following information is designed to help you identify and resolve potential issues with cross-reactivity, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of unexpected results in my this compound immunoassay?

A1: Unexpected results in a this compound immunoassay can stem from several factors, but a primary concern is cross-reactivity with structurally similar molecules. Due to the highly specific nature of antibody-antigen interactions, compounds with similar chemical structures to BKA can sometimes be recognized by the assay's antibodies, leading to inaccurate quantification. The most likely cross-reactants are isomers of this compound itself, such as isothis compound (iBKA) and a newly identified isomer, iBKA-neo.[1]

Q2: My assay is showing a positive result, but I don't expect this compound to be in my sample. What should I do?

A2: A false positive result is a strong indicator of cross-reactivity. The first step is to carefully review the composition of your sample matrix. Are there any known compounds that are structurally related to this compound? If you suspect the presence of isomers like iBKA, you may need to employ a confirmatory analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to differentiate between the molecules.[2] Some recently developed monoclonal antibodies for BKA have shown negligible cross-reactivity with common mycotoxins, which can help reduce false positives.[3][4]

Q3: How can I minimize the risk of cross-reactivity in my this compound immunoassay?

A3: To minimize cross-reactivity, consider the following:

  • Antibody Specificity: Whenever possible, use a monoclonal antibody that has been specifically validated for high specificity to this compound with minimal cross-reactivity to its isomers and other potential interfering substances.[3][4]

  • Sample Preparation: Proper sample cleanup and extraction are crucial to remove potentially cross-reactive compounds. The choice of extraction solvent and solid-phase extraction (SPE) cartridges should be optimized for your specific sample matrix.

  • Assay Conditions: Optimizing assay parameters such as incubation times, temperatures, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.

  • Confirmatory Analysis: For critical applications, it is always recommended to confirm positive immunoassay results with a secondary, more specific method like LC-MS/MS.

Q4: What is the chemical structure of this compound and its known isomers?

A4: this compound is a highly unsaturated tricarboxylic fatty acid.[5] Its chemical formula is C₂₈H₃₈O₇. Isomers like isothis compound (iBKA) have the same chemical formula but differ in the spatial arrangement of atoms, which can be sufficient to cause cross-reactivity in an immunoassay.[1]

Data Presentation: Cross-Reactivity of this compound Immunoassays

While comprehensive quantitative data on the cross-reactivity of a wide range of compounds in this compound immunoassays is limited in publicly available literature, existing studies on modern monoclonal antibody-based assays report negligible cross-reactivity with several common mycotoxins. The primary concern for cross-reactivity lies with structural isomers of this compound.

CompoundStructural Relationship to this compoundReported Cross-ReactivityCitation(s)
Isothis compound (iBKA) Structural IsomerHigh potential for cross-reactivity. Assays should be validated for specificity.[1][6]
iBKA-neo Structural IsomerHigh potential for cross-reactivity.[1]
Common Mycotoxins Structurally distinctNegligible[3][4]
Other Small Toxins Structurally distinctNegligible[6]

Note: The degree of cross-reactivity can vary significantly depending on the specific antibody and assay format used.

Experimental Protocols

Protocol 1: Screening for Potential Cross-Reactivity in a this compound Competitive ELISA

This protocol outlines a method to assess the cross-reactivity of suspected interfering compounds in your this compound immunoassay.

Materials:

  • This compound immunoassay kit (e.g., indirect competitive ELISA)

  • This compound standard

  • Suspected cross-reacting compounds (e.g., isothis compound, if available)

  • Sample diluent provided with the kit

  • Microplate reader

Procedure:

  • Prepare a standard curve for this compound according to the immunoassay kit's instructions. This will serve as your reference.

  • Prepare serial dilutions of the suspected cross-reacting compound in the sample diluent. The concentration range should be similar to or broader than the this compound standard curve.

  • Run the immunoassay with the dilutions of the suspected cross-reacting compound in the same manner as the this compound standards.

  • Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

  • Calculate the percentage of inhibition for each concentration of the suspected cross-reactant.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for both this compound and the suspected cross-reactant.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Suspected Compound) x 100

Protocol 2: Sample Preparation for Reducing Matrix Effects and Potential Cross-Reactivity

This protocol provides a general guideline for sample extraction and cleanup. It should be optimized for your specific sample matrix.

Materials:

  • Sample (e.g., food matrix, biological fluid)

  • Extraction solvent (e.g., methanol, acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, anion exchange)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (sample diluent from the immunoassay kit)

Procedure:

  • Homogenize the sample if it is solid.

  • Extract the sample with an appropriate organic solvent. Vortex or sonicate to ensure efficient extraction.

  • Centrifuge the sample to pellet any solid debris.

  • Collect the supernatant containing the analyte and potential cross-reactants.

  • Perform Solid-Phase Extraction (SPE) for cleanup.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound (and potentially cross-reactants) with a stronger solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the immunoassay's sample diluent.

  • The sample is now ready for analysis in the this compound immunoassay.

Visualizations

Troubleshooting_Cross_Reactivity Troubleshooting Workflow for this compound Immunoassay Cross-Reactivity start Unexpected Positive Result check_matrix Review Sample Matrix Composition (Presence of potential cross-reactants?) start->check_matrix is_isomer Are structural isomers (e.g., iBKA) suspected? check_matrix->is_isomer confirm_lcms Confirm with LC-MS/MS is_isomer->confirm_lcms Yes no_isomer Investigate other potential interfering substances is_isomer->no_isomer No end_positive Result Confirmed confirm_lcms->end_positive BKA Present end_negative Result is False Positive confirm_lcms->end_negative BKA Absent optimize_assay Optimize Assay Protocol (Antibody, Sample Prep, Conditions) no_isomer->optimize_assay optimize_assay->end_negative

Caption: Troubleshooting workflow for suspected cross-reactivity.

Immunoassay_Cross_Reactivity_Mechanism Mechanism of Immunoassay Cross-Reactivity Ab Antibody BKA Bongkrekic Acid Ab->BKA Binds Ab2 Antibody iBKA Iso-Bongkrekic Acid Ab2->iBKA Binds (False Positive)

Caption: Specific binding vs. cross-reactivity in an immunoassay.

References

stability of bongkrekic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of bongkrekic acid under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is known to be a heat-stable compound.[1][2][3][4] It is not destroyed by typical cooking methods.[2] For long-term storage, solutions of this compound in DMSO or distilled water are reported to be stable for up to 3 months when stored at -20°C. As a lyophilized solid, it is stable for at least two years from the date of purchase when stored at -20°C.

Q2: How does pH affect the stability of this compound?

A2: this compound is a tricarboxylic acid and its stability can be influenced by pH. While specific degradation kinetics across a wide pH range are not extensively documented in publicly available literature, it is known that alkaline conditions can cause isomerization of this compound to isothis compound.[5] Hydrolysis is not considered a major degradation pathway for this compound under typical environmental conditions (pH 5-9).[6] The bacterium that produces this compound, Burkholderia gladioli pv. cocovenenans, is inhibited at pH values below 3 and above 10, suggesting the toxin itself is likely more stable in neutral to slightly acidic conditions.[7]

Q3: What is the impact of temperature on the stability of this compound?

A3: this compound is generally considered heat-stable.[1][2][3][4] This implies that it does not readily degrade at elevated temperatures typically used in cooking.[2] However, for laboratory use and storage, it is recommended to keep this compound, whether in solid form or in solution, at -20°C to ensure long-term stability. The bacterium responsible for its production thrives in temperatures between 22°C and 30°C.[3][8]

Q4: Are there any known degradation products of this compound?

A4: The primary known related substance is isothis compound, which is a cis-trans isomer formed under alkaline conditions.[5] Other degradation products under specific stress conditions (e.g., oxidative, photolytic) are not well-documented in the available literature. Forced degradation studies would be necessary to fully characterize potential degradation products.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most common and reliable methods for the quantification of this compound.[9][10][11][12][13] These methods are sensitive and specific, allowing for the separation of this compound from potential degradation products and isomers.[12][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound concentration in solution over time. Improper storage conditions.Store stock solutions at -20°C in a non-glass container to avoid adsorption. For working solutions, prepare them fresh and use them promptly.
Adsorption to glass surfaces.Avoid using glass vials for storing this compound solutions, as adsorption to free silanol groups can occur.[11] Use polypropylene or other suitable non-glass containers.
Exposure to alkaline pH.Ensure that the pH of your solution is neutral or slightly acidic. Avoid strongly alkaline conditions which can lead to isomerization.[5]
Inconsistent analytical results in stability studies. Matrix effects in biological samples.Utilize a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, to compensate for matrix effects in biofluid analysis.
Inadequate chromatographic separation.Optimize the HPLC/UHPLC method, including the column, mobile phase composition, and gradient, to ensure proper separation of this compound from any potential interferents or degradation products.[14]
Suspected degradation of this compound during an experiment. Exposure to high temperatures for extended periods.While heat-stable, prolonged exposure to very high temperatures may lead to some degradation. Minimize the time at elevated temperatures and use the lowest effective temperature for your experiment.
Photodegradation.This compound contains chromophores that may make it susceptible to photolysis.[6] Protect solutions from direct light by using amber vials or covering containers with aluminum foil.

Quantitative Stability Data

Currently, there is a lack of comprehensive public data on the degradation kinetics of this compound. The following table summarizes the available qualitative and semi-quantitative information. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Condition Observation Source
Temperature
-20°C (Lyophilized solid)Stable for at least 2 years.
-20°C (in DMSO or distilled water)Stable for up to 3 months.
Cooking TemperaturesGenerally considered heat-stable; not destroyed by cooking.[1][2][3][4]
pH
Acidic (pH < 3)Production by B. gladioli pv. cocovenenans is inhibited. Stability of the pure compound is not specified but likely stable.[7]
Neutral (pH 6.5 - 8.0)Optimal for production by B. gladioli pv. cocovenenans.[4] Generally considered stable.
Alkaline (pH > 10)Production by B. gladioli pv. cocovenenans is inhibited.[7] Can cause isomerization to isothis compound.[5]
Light Exposure May be susceptible to direct photolysis.[6]

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution

1. Objective: To evaluate the stability of this compound in aqueous solutions under different pH and temperature conditions.

2. Materials:

  • This compound standard
  • HPLC-grade water, acetonitrile, and methanol
  • Phosphate buffers (pH 3, 7, and 9)
  • Temperature-controlled incubators or water baths
  • HPLC or UHPLC-MS/MS system
  • Validated analytical column (e.g., C18)
  • pH meter
  • Polypropylene autosampler vials

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
  • Working Solution Preparation: Dilute the stock solution with the respective pH buffers (3, 7, and 9) to a final concentration suitable for analysis (e.g., 10 µg/mL).
  • Stress Conditions:
  • Temperature: Aliquot the working solutions into polypropylene vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
  • pH: The working solutions are already prepared at different pH values.
  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
  • Sample Analysis:
  • At each time point, withdraw an aliquot and, if necessary, quench any reaction (e.g., by cooling on ice).
  • Analyze the samples by a validated HPLC or UHPLC-MS/MS method to determine the concentration of this compound.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions at Different pH prep_stock->prep_work temp_stress Incubate at Various Temperatures prep_work->temp_stress time_points Collect Samples at Time Intervals temp_stress->time_points hplc_analysis Analyze by HPLC/UHPLC-MS/MS time_points->hplc_analysis data_analysis Calculate Degradation Rate and Half-life hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

stability_factors cluster_factors Environmental Factors cluster_stability This compound Stability cluster_outcomes Potential Outcomes pH pH BA_Stability This compound Stability pH->BA_Stability Temperature Temperature Temperature->BA_Stability Light Light Exposure Light->BA_Stability Degradation Degradation BA_Stability->Degradation High Temp / Extreme pH Isomerization Isomerization BA_Stability->Isomerization Alkaline pH

Caption: Factors influencing the stability of this compound.

References

overcoming poor recovery of bongkrekic acid during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of bongkrekic acid during sample preparation.

Troubleshooting Guide

Low or inconsistent recovery of this compound is a common issue during sample preparation. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Q1: My this compound recovery is low. Where do I start troubleshooting?

The first step is to determine at which stage of your sample preparation process the loss is occurring. We recommend collecting and analyzing fractions from each step of your protocol (e.g., initial extract, wash steps, and final eluate) to pinpoint the loss.

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting Workflow start Low this compound Recovery collect_fractions Collect and analyze fractions from each sample prep step start->collect_fractions analyze_fractions Where is the this compound? collect_fractions->analyze_fractions in_initial_extract Analyte lost during extraction analyze_fractions->in_initial_extract In initial sample (not retained on SPE) in_wash Analyte lost during wash step analyze_fractions->in_wash In wash fraction retained_on_sorbent Analyte not eluting analyze_fractions->retained_on_sorbent Not in eluate, but in subsequent strong elution no_analyte Analyte degradation or adsorption analyze_fractions->no_analyte Not detected in any fraction solution1 Optimize extraction solvent and pH in_initial_extract->solution1 solution2 Use a weaker wash solvent in_wash->solution2 solution3 Use a stronger elution solvent or adjust pH retained_on_sorbent->solution3 solution4 Check pH, temperature, and use appropriate labware no_analyte->solution4

Caption: A flowchart to systematically troubleshoot poor this compound recovery.

Q2: I'm using Solid-Phase Extraction (SPE) and my recovery is poor. What are the likely causes?

Poor recovery during SPE can be attributed to several factors. The table below outlines common issues and their solutions.

ProblemPotential CauseRecommended Solution
Analyte in Flow-Through Incorrect Sorbent Choice: The sorbent may not be appropriate for retaining a highly unsaturated tricarboxylic acid like this compound.For reversed-phase SPE, ensure the sample is loaded under acidic conditions (pH ~2 units below the pKa of this compound) to promote retention. Consider a weak anion exchange (WAX) sorbent for targeted retention of the acidic functional groups.
Sample Solvent Too Strong: The solvent in which the sample is dissolved may be too non-polar, preventing the analyte from binding to the sorbent.Dilute the sample with a weaker, more polar solvent before loading.
Incorrect pH: this compound is a tricarboxylic acid and its charge state is pH-dependent. At neutral or high pH, it will be charged and may not retain well on a reversed-phase sorbent.Acidify the sample prior to loading onto a reversed-phase SPE cartridge. For anion exchange, the sample pH should be adjusted to ensure the analyte is charged.
Analyte in Wash Fraction Wash Solvent Too Strong: The wash solvent may be eluting the this compound along with the interferences.Use a weaker wash solvent. For reversed-phase, decrease the percentage of organic solvent in the wash solution.
Analyte Not in Eluate Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Increase the strength of the elution solvent. For reversed-phase, increase the percentage of organic solvent. For anion exchange, use an eluent with a higher ionic strength or a more extreme pH to neutralize the analyte or the sorbent.
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the analyte.Increase the volume of the elution solvent and collect multiple elution fractions.
Inconsistent Recovery Column Drying: The SPE sorbent may have dried out before sample loading or between steps.Ensure the sorbent bed remains wetted throughout the process. Re-condition the column if it dries out.
Variable Flow Rate: Inconsistent flow rates during sample loading, washing, or elution can affect recovery.Use a vacuum manifold or positive pressure manifold to maintain a consistent and appropriate flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during sample preparation?

This compound is a highly unsaturated, heat-stable tricarboxylic acid with a molecular weight of 486.6 g/mol .[1][2] Its tricarboxylic nature means its solubility and retention on chromatographic phases are highly dependent on pH. It is soluble in DMSO and to a lesser extent in water.[3]

Q2: Can this compound adsorb to labware?

Yes. Some studies have noted the adsorption of this compound onto free silanol groups in glass vials.[4] To mitigate this, it is recommended to use polypropylene (PP) autosampler vials and other plastic labware where possible.

Q3: What are the recommended pH conditions for extracting this compound?

The optimal pH depends on the extraction technique.

  • For reversed-phase liquid-liquid extraction or SPE , the pH of the aqueous sample should be acidified to a pH at least 2 units below the pKa of the carboxylic acid groups to ensure the analyte is in its neutral, more non-polar form, thus enhancing its partitioning into an organic solvent or retention on a non-polar sorbent.

  • For anion exchange SPE , the sample pH should be adjusted to be above the pKa of the carboxylic acid groups to ensure the analyte is negatively charged and can bind to the positively charged sorbent.

Q4: Are there any specific solvent systems that have shown good results for this compound extraction?

Recent studies have successfully used acetonitrile (ACN) with a small percentage of acid (e.g., 1% acetic acid or formic acid) for direct extraction from food matrices.[5][6] Methanol has also been used for extraction.[7] For protein precipitation from plasma samples, acetonitrile is commonly used.[8][9]

Q5: Is this compound thermally stable during sample processing?

This compound is described as a heat-stable toxin, so degradation due to moderate heating during sample evaporation is less of a concern compared to other analytes.[1][2][10][11] However, prolonged exposure to high temperatures should still be avoided as a general good practice.

Experimental Protocols

Protocol 1: Direct Extraction of this compound from Food Matrices

This protocol is adapted from a method for extracting this compound isomers from Tremella fuciformis.[5]

  • Homogenization: Homogenize 1.00 g of the sample and place it in a 50 mL centrifuge tube.

  • Extraction: Add 5 mL of acetonitrile containing 1% acetic acid.

  • Vortex and Sonicate: Vortex the mixture for 5 minutes, followed by ultrasonic extraction for 20 minutes.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 21,130 rcf) for 5 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm nylon membrane.

  • Solvent Exchange: Evaporate a portion of the filtered supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the residue in a solvent compatible with your analytical method (e.g., 50:50 water/acetonitrile).

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Liquid Samples

This is a general protocol for anion exchange SPE, based on a method for determining this compound in Liushenqu.[7]

  • Sample Pre-treatment: Adjust the pH of the sample extract to ~8 using ammonia to ensure the carboxylic acid groups are deprotonated.

  • Column Conditioning: Condition an Oasis MAX strong anion exchange SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences. A solution of 2% formic acid has been used as a cleaning solvent in some methods.[5]

  • Elution: Elute the this compound using a solvent mixture designed to neutralize the charge interaction. A common approach is to use an organic solvent containing a small percentage of a strong acid or a basic modifier. For example, a methanol solution with 5% ammonium hydroxide can be effective for eluting from a WAX column.[5]

  • Post-Elution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Protocol 3: Protein Precipitation for this compound in Plasma

This protocol is based on methods for analyzing this compound in biofluids.[8][9]

  • Sample Aliquoting: In a microcentrifuge tube, add 50 µL of plasma.

  • Precipitation: Add 150 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rcf or higher) for 15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or autosampler vial for analysis.

Quantitative Data Summary

The recovery of this compound is highly dependent on the matrix and the method used. The following table summarizes reported recovery data from various studies.

MatrixSample Preparation MethodAnalytical TechniqueReported Recovery (%)Reference
Tremella fuciformisDirect extraction with ACN/1% HAcUHPLC-MS/MS106.13 - 114.35[5]
Sweet soup dumpling flourDirect extraction with ACN/1% HAcUHPLC-MS/MS82.32 - 114.84[12]
Rice flourDirect extraction with ACN/1% HAcUHPLC-MS/MS82.32 - 114.84[12]
Sour noodlesDirect extraction with ACN/1% HAcUHPLC-MS/MS82.32 - 114.84[12]
LiushenquMethanol extraction followed by Oasis MAX SPEUPLC-MS/MS80.6 - 85.3[7]
Rice noodlesMagnetic solid-phase extraction (Fe3O4/HNTs)HPLC-Orbitrap HRMS79.8 - 102.6[13]

Visualizations

Logical Relationship for SPE Sorbent Selection

SPE Sorbent Selection start Goal: Isolate this compound properties This compound Properties: - Tricarboxylic Acid - pKa dependent charge - Largely non-polar backbone start->properties rp_spe Reversed-Phase (RP) SPE properties->rp_spe iex_spe Ion-Exchange (IEX) SPE properties->iex_spe rp_conditions Requires acidic pH (analyte neutral) Retains based on non-polar character rp_spe->rp_conditions iex_conditions Requires pH > pKa (analyte charged) Retains based on charge iex_spe->iex_conditions

Caption: Logic for selecting an appropriate SPE sorbent for this compound.

References

Technical Support Center: Bongkrekic Acid Analysis in Postmortem Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methods and troubleshooting guidance for the analysis of bongkrekic acid (BKA) in postmortem tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound in postmortem tissues?

A1: The primary challenges include complex sample matrices, significant matrix effects, the potential for co-elution with BKA isomers (like isothis compound), and the analyte's tendency to adsorb to certain surfaces.[1][2][3] Postmortem samples introduce further complications such as hemolysis and potential analyte redistribution, which can impact quantification.[3]

Q2: Why is the choice of sample vial important for BKA analysis?

A2: this compound can adsorb onto free silanol groups present in glass vials, leading to significant loss of the analyte and artificially low quantification results.[4][5][6] It is critical to use polypropylene or other suitable polymer-based vials to prevent this issue.

Q3: Are there any specific isomers of this compound I should be aware of during analysis?

A3: Yes, isomers such as isothis compound (iBKA) and the newly identified iBKA-neo are significant.[1][7][8] These isomers have the same molecular weight as BKA and can have similar chromatographic behavior, potentially leading to co-elution and inaccurate quantification.[2] Method development should focus on achieving chromatographic separation of these isomers.

Q4: What is the mechanism of BKA toxicity relevant to postmortem analysis?

A4: BKA is a potent mitochondrial toxin. It specifically inhibits the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane.[9][10][11] This blocks the exchange of ATP synthesized in the mitochondria for ADP in the cytosol, leading to a shutdown of cellular energy supply and causing severe damage to organs with high energy demands like the liver, brain, and kidneys.[10][12] Understanding this mechanism helps in interpreting postmortem findings.

Q5: What are the typical levels of BKA found in fatal poisoning cases?

A5: While data is still emerging, a fatal case in North America reported an estimated serum BKA concentration of 1,000 ng/mL.[11] In other clinical cases, initial plasma concentrations have been observed above 300 ng/mL.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Analyte Recovery Adsorption to Vials: BKA is known to adsorb to glass surfaces.[4][5]Use Polypropylene Vials: Avoid glass tubes and vials throughout the entire sample preparation and analysis workflow.
Inefficient Extraction: The extraction solvent may not be effectively releasing BKA from the tissue homogenate.Optimize Extraction Solvent: A mixture of methanol and acetonitrile (1:1 v/v) has been shown to be effective for plasma and can be adapted for tissue homogenates.[13] Ensure thorough vortexing and centrifugation.
Analyte Degradation: BKA is heat-stable, but stability in postmortem tissue over long periods can be a concern.[10][11]Proper Sample Storage: Store postmortem tissue samples frozen at -20°C or below until analysis. Minimize freeze-thaw cycles.
Poor Peak Shape or Isomer Co-elution Inadequate Chromatographic Separation: The analytical column or mobile phase is not resolving BKA from its isomers or other matrix components.[1][2]Optimize Chromatography: Use a high-resolution C18 column.[4][14] Optimize the mobile phase gradient; using an ammonium acetate or formate buffer can improve peak shape and sensitivity.[7][13] Adjusting the gradient time and solvent composition is crucial for separating isomers.[7]
High Matrix Effects / Ion Suppression Complex Postmortem Matrix: Postmortem tissues, especially liver and kidney, contain high levels of endogenous compounds that can interfere with ionization.[1][3]Incorporate Sample Cleanup: While direct protein precipitation is fast, consider solid-phase extraction (SPE) or dispersive liquid-liquid microextraction for cleaner extracts if matrix effects are severe.[4]
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and variations in extraction recovery.[4]
Inconsistent Quantitative Results Calibration Issues: The calibration curve may not be linear in the desired range or may be affected by the matrix.Use Matrix-Matched Calibrators: Prepare calibration standards in a blank tissue matrix that is free of BKA to account for matrix effects.[2] Ensure the calibration range brackets the expected sample concentrations.[4][13]
Ion Source Temperature: The temperature of the electrospray ionization (ESI) source can significantly impact signal intensity.Optimize Source Parameters: One study found that an ESI source temperature of 400°C yielded a sevenfold increase in peak response compared to 600°C.[4] Systematically optimize all source parameters (e.g., gas flows, voltages).

Experimental Protocols & Data

Protocol: BKA Extraction from Postmortem Tissue

This protocol is a generalized procedure based on common protein precipitation methods used for biological matrices.[4][13]

  • Sample Homogenization:

    • Weigh approximately 1 gram of postmortem tissue (e.g., liver, kidney, brain).

    • Add 3 mL of cold 0.9% saline solution.

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Protein Precipitation & Extraction:

    • Transfer 100 µL of the tissue homogenate to a 1.5 mL polypropylene microcentrifuge tube.

    • Add the internal standard solution.

    • Add 400 µL of an ice-cold extraction solvent (e.g., methanol:acetonitrile, 1:1 v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Clarification:

    • Centrifuge the tube at >12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, avoiding the protein pellet.

  • Analysis:

    • Transfer the supernatant to a polypropylene autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Parameters
ParameterMethod 1 (Biofluids)[4][6]Method 2 (Food Matrices)[7]Method 3 (Plasma)[13]
Instrument UHPLC-MS/MSUHPLC-MS/MSHPLC-MS/MS
Column Hypersil Gold C18 (50 mm)Not specifiedC18 column
Mobile Phase Water and Methanol with additivesNot specified5 mmol/L Ammonium Acetate in Water/Acetonitrile
Analysis Time 6 minutes15 minutesNot specified
Ionization Mode ESI NegativeESI Positive (Ammonium Adducts) & NegativeESI Negative
Key MRM Transition m/z 485 -> 441 (Quantifier)Optimized for 3 isomersNot specified
Data Presentation: Method Validation Summary
ParameterPlasma & Urine Method[4][5]Plasma Method[13]Food Matrix Method[7][8]
Linear Range 2.5 - 500 ng/mL2 - 100 µg/L (2 - 100 ng/mL)0.25 - 500 µg/kg
LLOQ 2.5 ng/mL2.0 µg/L (2.0 ng/mL)0.25 µg/kg
LOD 1.0 ng/mL0.7 µg/L (0.7 ng/mL)Not specified
Accuracy (%) 91.2 - 103.7%Not specifiedNot specified
Precision (RSD%) 0.82 - 3.49%< 10%< 12.67%
Recovery (%) Not specified83.7 - 112.0%82.3 - 114.8%

Visualizations

Caption: Mechanism of BKA mitochondrial toxicity via inhibition of the ANT transporter.

BKA_Analysis_Workflow Postmortem Tissue Analysis Workflow for BKA Sample 1. Sample Receipt (Postmortem Tissue) Homogenize 2. Tissue Homogenization (in Saline) Sample->Homogenize Extract 3. Protein Precipitation (Add IS & ACN/MeOH) Homogenize->Extract Centrifuge 4. Centrifugation (12,000 x g, 10 min) Extract->Centrifuge Supernatant 5. Supernatant Transfer (to PP vial) Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing (Quantification) LCMS->Data Report 8. Final Report Data->Report

Caption: Standard experimental workflow for analyzing BKA in postmortem tissues.

BKA_Troubleshooting Troubleshooting Logic for Low BKA Recovery Start Problem: Low or No BKA Signal CheckVials Are you using polypropylene (PP) vials? Start->CheckVials UsePP Action: Switch to PP vials for all steps. CheckVials->UsePP No CheckIS Is the Internal Standard (IS) signal also low or absent? CheckVials->CheckIS Yes InstrumentIssue Suspect LC-MS/MS instrument issue or ion source problem. CheckIS->InstrumentIssue Yes ExtractionIssue Suspect extraction inefficiency. CheckIS->ExtractionIssue No OptimizeExtraction Action: Re-evaluate extraction solvent and procedure. Consider SPE cleanup. ExtractionIssue->OptimizeExtraction

Caption: A decision tree for troubleshooting low BKA signal recovery.

References

Validation & Comparative

A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and is implicated in a variety of pathologies, making it a key target for therapeutic intervention. Understanding the nuances of molecules that modulate mPTP opening is paramount for research and drug development. This guide provides an objective comparison of two widely used modulators of the mPTP: bongkrekic acid, a potent inhibitor, and atractyloside, a classical inducer. This analysis is supported by experimental data to delineate their distinct mechanisms and effects on mitochondrial function.

At a Glance: this compound vs. Atractyloside

FeatureThis compound (BKA)Atractyloside (ATR)
Primary Effect on mPTP Potent InhibitorInducer/Opener
Target Adenine Nucleotide Translocator (ANT)Adenine Nucleotide Translocator (ANT)
Binding Site on ANT Matrix (inner) sideCytosolic (outer) side
Conformational State Locked "m-state" (matrix-facing)"c-state" (cytosol-facing)
Effect on Cell Viability Protective in some models of oxidative stressGenerally cytotoxic, induces apoptosis/necrosis
Mitochondrial Ca2+ Retention Increases capacityDecreases capacity
Mitochondrial Swelling Inhibits Ca2+-induced swellingPromotes Ca2+-induced swelling

Quantitative Comparison of Inhibitory and Modulatory Activity

The following tables summarize key quantitative data regarding the interaction of this compound and atractyloside (and its potent analog, carboxyatractyloside) with their molecular target and their effects on mitochondrial functions.

Table 1: Inhibition Constants (Ki) for Adenine Nucleotide Translocator (ANT)

CompoundTargetKiReference
This compoundHuman Recombinant AAC22.0 µM[1]
CarboxyatractylosideHuman Recombinant AAC24 nM[1]

Table 2: Effects on Palmitate-Induced Mitochondrial Dysfunction in Mouse Lung Endothelial Cells [2]

ParameterTreatmentConcentrationResult
Cell ViabilityThis compound25 µMAttenuated palmitate-induced lipotoxicity
Carboxyatractyloside10 µMStimulated cell death
Mitochondrial Membrane PotentialThis compound25 µMSignificantly restored membrane potential
Carboxyatractyloside10 µMFailed to prevent mitochondrial dysfunction
Reactive Oxygen Species (ROS)This compound25 µMAttenuated ROS hyperproduction
Carboxyatractyloside10 µMIncreased ROS generation

Table 3: Modulation of mPTP-Dependent Processes

ProcessCompoundConcentrationEffectReference
Coated-Platelet FormationThis compoundIC50 = 1.3 µmol/LInhibition[3]
Ca2+-induced mPTP openingThis compound5 µMInhibition[4]
Ca2+-induced mPTP openingAtractyloside1 µMActivation[4]

Mechanism of Action: A Tale of Two Binding Sites

This compound and atractyloside both exert their effects by binding to the Adenine Nucleotide Translocator (ANT), a key component of the mPTP. However, they do so from opposite sides of the inner mitochondrial membrane, leading to opposing effects on the pore's conformation and activity.

This compound binds to the ANT from the mitochondrial matrix side. This binding event locks the ANT in the "m-state," a conformation where the nucleotide-binding site faces the matrix. This stabilization of the m-state is thought to prevent the conformational changes in ANT that are necessary for the opening of the mPTP.

Conversely, atractyloside binds to the ANT from the cytosolic side of the inner mitochondrial membrane. This interaction stabilizes the ANT in the "c-state," with its binding site oriented towards the cytosol. This conformation is believed to favor the opening of the mPTP, leading to increased mitochondrial permeability.

Mechanism of Action of this compound and Atractyloside on the mPTP cluster_0 Mitochondrial Inner Membrane ANT Adenine Nucleotide Translocator (ANT) Cytosolic Side Matrix Side mPTP_closed mPTP Closed (Inhibited) ANT:m->mPTP_closed Locks in 'm-state' mPTP_open mPTP Open (Induced) ANT:c->mPTP_open Locks in 'c-state' BKA This compound BKA->ANT:m Binds to matrix side ATR Atractyloside ATR->ANT:c Binds to cytosolic side

Mechanism of this compound and Atractyloside on the mPTP.

Experimental Protocols

Mitochondrial Calcium Retention Capacity Assay

This assay measures the ability of isolated mitochondria to sequester and retain calcium before the opening of the mPTP.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 10 µM EGTA, 2 mM KPi, pH 7.4)

  • Substrates (e.g., 5 mM glutamate, 5 mM malate)

  • Calcium Green-5N (fluorescent Ca2+ indicator)

  • CaCl2 standard solution

  • This compound stock solution

  • Atractyloside stock solution

  • Fluorometric plate reader

Procedure:

  • Resuspend isolated mitochondria in respiration buffer to a final concentration of 0.5 mg/mL.

  • Add respiratory substrates to energize the mitochondria.

  • Add Calcium Green-5N to the mitochondrial suspension.

  • Divide the suspension into three groups: control, this compound (e.g., 5 µM), and atractyloside (e.g., 1 µM).

  • Place the samples in a fluorometric plate reader and monitor the fluorescence of Calcium Green-5N.

  • Add sequential pulses of a known concentration of CaCl2 to the samples at regular intervals.

  • Record the fluorescence changes. Mitochondrial uptake of Ca2+ will be observed as a decrease in fluorescence. The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, signifying the release of accumulated Ca2+ into the buffer.

  • The total amount of Ca2+ taken up by the mitochondria before the large fluorescence increase is the calcium retention capacity.

Mitochondrial Swelling Assay

This assay directly visualizes the consequence of mPTP opening by measuring the change in light scattering as mitochondria swell.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

  • Substrates (e.g., 5 mM succinate)

  • Rotenone (to inhibit complex I)

  • CaCl2

  • This compound stock solution

  • Atractyloside stock solution

  • Spectrophotometer

Procedure:

  • Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.2-0.5 mg/mL.

  • Add rotenone and respiratory substrates to the mitochondrial suspension.

  • Divide the suspension into three groups: control, this compound (e.g., 5 µM), and atractyloside (e.g., 1 µM).

  • Place the samples in a spectrophotometer and monitor the absorbance at 540 nm.

  • After a stable baseline is achieved, add a bolus of CaCl2 to induce mPTP opening.

  • Record the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the opened mPTP.

Experimental Workflow for Comparing BKA and ATR Start Isolate Mitochondria Assay_Choice Select Assay Start->Assay_Choice CRC Calcium Retention Capacity Assay Assay_Choice->CRC Fluorescence-based Swelling Mitochondrial Swelling Assay Assay_Choice->Swelling Spectrophotometry-based Treatments Prepare Treatment Groups: - Control - this compound - Atractyloside CRC->Treatments Swelling->Treatments Measure_CRC Measure Fluorescence (Calcium Green-5N) Treatments->Measure_CRC Measure_Swelling Measure Absorbance (540 nm) Treatments->Measure_Swelling Analyze_CRC Calculate Calcium Retention Capacity Measure_CRC->Analyze_CRC Analyze_Swelling Analyze Rate and Extent of Swelling Measure_Swelling->Analyze_Swelling End Compare Effects Analyze_CRC->End Analyze_Swelling->End

Workflow for comparing BKA and ATR effects.

Conclusion

This compound and atractyloside are invaluable tools for studying the mitochondrial permeability transition pore. Their opposing effects, stemming from their distinct binding sites on the adenine nucleotide translocator, allow for the precise dissection of the mPTP's role in various cellular processes. While this compound serves as a potent inhibitor, protecting against mPTP-mediated cell death in certain contexts, atractyloside acts as a reliable inducer, facilitating the study of the downstream consequences of mPTP opening. The choice between these two compounds will depend on the specific experimental question being addressed, with the data and protocols provided in this guide serving as a foundation for designing rigorous and informative studies.

References

comparative toxicity of bongkrekic acid and isobongkrekic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Toxicity of Bongkrekic Acid and Its Isomer, Isothis compound

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the toxicity of related compounds is paramount. This guide provides a detailed comparison of the toxicity of this compound and its naturally occurring isomer, isothis compound. Both are potent mitochondrial toxins, yet subtle structural variations lead to significant differences in their toxic potential.

Executive Summary

This compound and isothis compound are inhibitors of the mitochondrial adenine nucleotide translocase (ANT), a critical protein for cellular energy supply. This inhibition ultimately leads to cell death. While both compounds share the same molecular target, isothis compound consistently demonstrates lower toxicity compared to this compound. Research indicates that isothis compound exhibits approximately one-fifth of the in vivo toxicity of this compound in mice. Furthermore, in vitro studies have shown that the binding affinity of isothis compound for the mitochondrial ANT is two to four times lower than that of this compound.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound and isothis compound.

Compound Parameter Value Species/System Route of Administration
This compoundLD500.68–6.84 mg/kgMouseOral
This compoundLD501.41 mg/kgMouseIntravenous
This compoundLD503.16 mg/kgMouseOral
Isothis compoundRelative Toxicity~1/5th of this compoundMousein vivo
Isothis compoundRelative Affinity for ANT1/2 to 1/4th of this compoundRat Liver & Heart Mitochondriain vitro

Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase

Both this compound and isothis compound exert their toxic effects by targeting the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane. The ANT is responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix. By inhibiting this translocase, both toxins effectively cut off the cell's primary energy supply, leading to metabolic collapse and cell death.

cluster_membrane Inner Mitochondrial Membrane ADP_cytosol ADP ANT Adenine Nucleotide Translocase (ANT) ADP_cytosol->ANT ATP_cytosol ATP ATP_matrix ATP ATP_matrix->ANT ADP_matrix ADP ANT->ATP_cytosol ANT->ADP_matrix BKA This compound / Isothis compound BKA->ANT Inhibits G start This compound in Methanol step1 Evaporate to Dryness (N2) start->step1 step2 Add 2N KOH step1->step2 step3 Incubate at 100°C for 2h step2->step3 step4 Acidify to pH 3 (2N HCl) step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Thin-Layer Chromatography (Chloroform:Methanol:Acetic Acid) step5->step6 end Pure Isothis compound step6->end

A Comparative Guide to Bongkrekic Acid Detection: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of bongkrekic acid (BA), a lethal mitochondrial toxin, is of paramount importance. This guide provides a comprehensive cross-validation of two prominent analytical techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the experimental protocols, present a comparative analysis of their performance metrics, and offer visual workflows to aid in methodological selection.

Performance Characteristics at a Glance

The choice between ELISA and LC-MS/MS for this compound detection hinges on a variety of factors including the required sensitivity, specificity, sample throughput, and available resources. Below is a summary of the quantitative performance data for each method based on available literature.

Performance MetricIndirect Competitive ELISA (icELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.99 ng/mL[1][2]0.08 µg/kg - 1 ng/mL[3][4]
Limit of Quantification (LOQ) Not explicitly stated, but linear range starts at 2.12 ng/mL[1][2]0.25 µg/kg - 2.5 ng/mL[3][4]
Linear Range 2.12 to 14.21 ng/mL[1][2]0.25 - 500 µg/kg or 2.5 - 500 ng/mL[3][4]
Recoveries 83.2% - 115.0% in various food matrices[1][2]75% - 114.84% in various food and biofluid matrices[3][4]
IC50 5.49 ng/mL[1][2]Not Applicable
Specificity Negligible cross-reactivity with other common small toxins reported[1][2].High, based on specific precursor and product ion transitions. Can distinguish between BA and its isomers[5][6].
Sample Throughput High, suitable for screening large numbers of samples.[1][2]Lower, more time-consuming per sample.
Cost Generally lower cost per sample.[1][2]Higher initial instrument cost and operational expenses.[7]

Experimental Methodologies

Indirect Competitive ELISA (icELISA) Protocol for this compound

This protocol is a representative methodology based on the development of a monoclonal antibody-based icELISA for this compound.[1][2]

1. Materials and Reagents:

  • This compound standard

  • Monoclonal antibody specific to this compound

  • Coating antigen (e.g., isothis compound-ovalbumin conjugate)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Sample extraction solvent (e.g., methanol)

2. Procedure:

  • Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the this compound standard or sample extract and 50 µL of the diluted monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol represents a typical UHPLC-MS/MS method for the quantification of this compound in food matrices.[5][6]

1. Materials and Reagents:

  • This compound standard

  • Internal standard (optional)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid and ammonium formate

  • Sample extraction solvent (e.g., methanol or acetonitrile-water mixture)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

3. Procedure:

  • Sample Preparation:

    • Homogenize the sample.

    • Extract this compound with a suitable solvent mixture (e.g., 80:20 v/v acetonitrile-water).

    • Vortex and sonicate the mixture.

    • Centrifuge the sample to pellet solids.

    • The supernatant may be further purified using SPE.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., Waters HSS T3, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mmol/L ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific MRM transitions for this compound are monitored for quantification and confirmation (e.g., for negative mode, precursor ion [M-H]⁻ at m/z 485.3 and product ions at m/z 441.2 and 397.2).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized for maximum sensitivity.

Workflow Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add Sample/Standard & Primary Antibody p4->r1 r2 Wash r1->r2 r3 Add Secondary Antibody r2->r3 r4 Wash r3->r4 d1 Add Substrate r4->d1 d2 Add Stop Solution d1->d2 d3 Read Absorbance d2->d3

Caption: Workflow of the indirect competitive ELISA for this compound detection.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Homogenize Sample sp2 Extract with Solvent sp1->sp2 sp3 Centrifuge sp2->sp3 sp4 Filter sp3->sp4 a1 LC Separation sp4->a1 a2 MS/MS Detection a1->a2 dp1 Quantification a2->dp1 dp2 Confirmation dp1->dp2

Caption: General workflow for LC-MS/MS analysis of this compound.

Concluding Remarks

The cross-validation of ELISA and LC-MS/MS for the detection of this compound reveals two powerful yet distinct analytical approaches.

ELISA emerges as a high-throughput and cost-effective screening tool.[1][2] Its suitability for analyzing a large number of samples makes it ideal for initial safety assessments in the food industry. The development of sensitive monoclonal antibodies has significantly enhanced the reliability of this immunoassay.[1][2]

LC-MS/MS stands out as the gold standard for confirmation and accurate quantification.[3][4] Its high specificity, achieved through the monitoring of specific precursor-product ion transitions, allows for the unambiguous identification of this compound, even in complex matrices, and can differentiate between its isomers.[5][6] While the initial investment and per-sample cost are higher, the unparalleled accuracy and reliability of LC-MS/MS make it indispensable for regulatory compliance, forensic analysis, and in-depth research.

Ultimately, the choice of method will be dictated by the specific requirements of the analysis. For rapid screening of numerous samples, ELISA is a highly effective option. For confirmatory analysis and precise quantification, LC-MS/MS remains the definitive technique. In many analytical workflows, a combination of both methods, using ELISA for initial screening and LC-MS/MS for the confirmation of positive results, can provide a comprehensive and efficient strategy for monitoring this compound.

References

Validating Specificity of Monoclonal Antibodies for Bongkrekic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the specificity of monoclonal antibodies (mAbs) against the mitochondrial toxin, bongkrekic acid (BA). Ensuring the specificity of these antibodies is critical for accurate detection and quantification in research, diagnostics, and food safety applications. This document outlines key experimental protocols, presents comparative data, and offers insights into alternative detection technologies.

Overview of Anti-Bongkrekic Acid Monoclonal Antibodies

The development of monoclonal antibodies specific to small molecules like this compound presents a significant challenge due to their size and lack of immunogenicity. However, recent advancements have led to the generation of mAbs with high affinity and specificity for BA.[1][2] These antibodies are instrumental in developing sensitive immunoassays for the rapid detection of this potent toxin. A recently developed mAb has shown a good affinity with a dissociation constant (Kd) of 0.33 μM and a half-maximal inhibitory concentration (IC50) of 17.9 ng/mL in an ELISA format.[3][4]

Table 1: Characteristics of a Representative Anti-Bongkrekic Acid Monoclonal Antibody

ParameterValueReference
Antibody IDmAb-BA-SCAU[4]
IsotypeIgGNot specified, assumed
Target AntigenThis compound (BA)[4]
Affinity (Kd)0.33 µM[4]
IC50 (ELISA)17.9 ng/mL[4]
Cross-ReactivityNegligible with common mycotoxins[3][4]

Key Experimental Protocols for Specificity Validation

The cornerstone of validating a monoclonal antibody is to demonstrate its high affinity for the target molecule while having minimal or no binding to structurally related molecules. Competitive ELISA and Surface Plasmon Resonance are two powerful techniques for this purpose.

Competitive ELISA (cELISA) for Specificity Assessment

Competitive ELISA is a highly sensitive method for quantifying small molecules.[5] The principle lies in the competition between the free BA in a sample and a labeled BA conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of BA in the sample.

Experimental Protocol:

  • Coating: A 96-well microtiter plate is coated with a BA-protein conjugate (e.g., BA-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-BA monoclonal antibody and either the BA standard or the sample is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with the wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

Data Presentation: Cross-Reactivity Analysis

To assess specificity, the cELISA is performed with various structurally related compounds. The cross-reactivity is calculated as:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100

Table 2: Hypothetical Cross-Reactivity Data for an Anti-BA Monoclonal Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C28H38O718 100
Isothis compoundC28H38O7 (isomer)2572
CarboxyatractylosideC31H46O16S2> 10,000< 0.18
Oleic AcidC18H34O2> 10,000< 0.18
Linoleic AcidC18H32O2> 10,000< 0.18
Aflatoxin B1C17H12O6> 10,000< 0.18
Ochratoxin AC20H18ClNO6> 10,000< 0.18

Note: The cross-reactivity data in this table is representative and intended for illustrative purposes. Actual values must be determined experimentally.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the binding kinetics of an antibody to its antigen.[6][7] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity.[8]

Experimental Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The anti-BA monoclonal antibody is immobilized on the sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound (analyte) are injected over the chip surface.

  • Association & Dissociation: The binding of BA to the antibody (association) and its subsequent release (dissociation) are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: The chip surface is regenerated to remove the bound analyte.

  • Data Analysis: The resulting sensorgram is analyzed to determine the kinetic parameters (ka, kd, and KD).

Data Presentation: Kinetic and Affinity Constants

Table 3: Representative Kinetic Data from SPR Analysis

Analyteka (1/Ms)kd (1/s)KD (M)
This compound1.5 x 10^55 x 10^-23.3 x 10^-7
Isothis compound8 x 10^49 x 10^-21.1 x 10^-6
CarboxyatractylosideNo BindingNo BindingNot Determined

Visualizing Experimental Workflows and Concepts

Brief, descriptive caption: Workflow for determining antibody specificity using competitive ELISA.

G cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with BA-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Anti-BA mAb + Sample/Standard p3->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add HRP-conjugated Secondary Antibody a3->d1 d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 r1 Read Absorbance at 450 nm d4->r1

Brief, descriptive caption: Logical diagram of monoclonal antibody specificity.

G cluster_input Inputs cluster_binding Binding Interaction cluster_output Result i1 Anti-BA Monoclonal Antibody b1 High Affinity Binding i1->b1 b2 Low/No Affinity Binding i1->b2 i2 This compound (Target) i2->b1 i3 Structurally Similar Analogs i3->b2 o1 High Specificity b1->o1 b2->o1

Comparative Analysis of Detection Methods

While immunoassays offer speed and ease of use, it is important to compare their performance against established analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

Table 4: Comparison of this compound Detection Methods

FeatureAnti-BA mAb ImmunoassayHPLC-UVLC-MS/MS
Principle Antibody-Antigen BindingChromatographic Separation & UV DetectionChromatographic Separation & Mass-to-Charge Ratio
Specificity High (dependent on mAb)Moderate to HighVery High
Sensitivity (LOD) ~1-10 ng/mL[3][4]~50-100 ng/mL~0.5-5 ng/mL
Speed per Sample < 4 hours30-60 minutes15-30 minutes
Throughput High (96-well plate format)Low to MediumMedium
Equipment Cost Low to ModerateModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

Conclusion

The validation of monoclonal antibody specificity is a critical step in the development of reliable immunochemical detection methods for this compound. A combination of competitive ELISA for screening a wide range of potential cross-reactants and Surface Plasmon Resonance for detailed kinetic analysis provides a robust validation framework. While anti-BA mAb-based immunoassays offer advantages in terms of speed, cost-effectiveness, and high throughput, they should be validated against and used in conjunction with highly specific and sensitive methods like LC-MS/MS for confirmatory analysis. The methodologies and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific applications.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Columns for Bongkrekic Acid Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bongkrekic acid (BKA), a potent mitochondrial toxin, is critical in food safety and clinical diagnostics. Effective sample cleanup is paramount to remove interfering matrix components and ensure reliable results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with various column chemistries available. This guide provides a comparative overview of the efficacy of different SPE columns for BKA cleanup, supported by experimental data from recent studies.

Performance Comparison of SPE Columns

The selection of an appropriate SPE column is crucial for achieving high recovery rates and low limits of detection. Anion exchange columns are frequently employed due to the acidic nature of this compound. The following table summarizes the performance of several SPE columns used for BKA analysis in different matrices.

SPE Column TypeSample MatrixRecovery (%)RSD (%)LODLOQReference
Weak Anion Exchange (WAX) Foods83.3–95.6%< 5%0.03 mg/kgNot Reported[1]
Strong Anion Exchange (MAX) Rice flour, tremella, corn flour, coconut beverage90.0–104.0%< 5%2.0 µg/kg6.7 µg/kg[2]
Strong Anion Exchange (Oasis MAX) Liushenqu (medicated leaven)80.6–85.3%4.2-13.2%0.4 µg/kg1.2 µg/kg[3][4]
Anion Exchange (PAX) Human Plasma76.0–96.7%5.2–12.8%0.5 ng/mL1 ng/mL[5]
WAX, MAX, HLB (Comparative Study) Food Matrices82.32–114.84%< 12.67%Not Reported0.25 µg/kg[6][7]

Key Observations:

  • Anion Exchange Dominance: Weak Anion Exchange (WAX) and Strong Anion Exchange (MAX) columns consistently demonstrate high recovery rates and good reproducibility for BKA in food matrices.[1][2] One study comparing six different SPE cartridges found that a WAX column provided the best purification efficiency.[1]

  • High Sensitivity: The Oasis MAX and PAX columns achieved very low limits of detection (LOD) and quantification (LOQ) in the sub-µg/kg and ng/mL ranges, making them suitable for trace-level detection in complex matrices like herbal medicine and plasma.[3][4][5]

  • Matrix Versatility: Different anion exchange columns have been successfully validated for a range of matrices, from various foods like rice flour and fermented coconut to biological fluids such as plasma.[2][5]

  • Comparative Efficacy: A direct comparison of WAX, MAX, and Hydrophilic-Lipophilic Balanced (HLB) columns highlighted their influence on recovery rates and matrix effects, ultimately achieving excellent recovery and a superior limit of quantification with an optimized method.[6][7]

Experimental Workflow & Protocols

Effective sample cleanup is a multi-step process. The generalized workflow involves sample extraction followed by purification using an SPE column before instrumental analysis.

Caption: General experimental workflow for this compound cleanup.

Detailed Experimental Protocols

Below are summaries of protocols employed in studies that yielded high-efficacy results. These protocols can serve as a baseline for method development.

1. Weak Anion Exchange (WAX) Protocol for Food Samples

This protocol was highlighted as the most efficient in a study comparing six different SPE cartridges.[1]

  • Sample Preparation: Samples are ultrasonically extracted with 80% acetonitrile in water for 30 minutes.[1] The resulting extract is centrifuged, and the supernatant is collected for cleanup.

  • SPE Column: Oasis WAX column.

  • Activation & Equilibration: The column is first activated with methanol and then equilibrated (balanced) with water.

  • Sample Loading: 1 mL of the prepared sample extract is passed through the WAX column.

  • Washing: The column is washed with 1 mL of a 2% formic acid solution to remove neutral and basic interferences.

  • Elution: The target analyte, this compound, is eluted first with 1 mL of methanol, followed by 1 mL of a methanol solution containing 5% ammonium hydroxide. The elution solvents are collected for analysis.

2. Strong Anion Exchange (MAX) Protocol for Various Foods

This protocol demonstrated high recovery rates across several food matrices, including rice flour, tremella, and corn flour.[2]

  • Sample Preparation: Samples are extracted with a solution of 1% acetic acid in acetonitrile.[2]

  • SPE Column: Poly-Sery MAX cartridge.[2]

  • Purification: The extract is loaded onto the MAX cartridge for purification, followed by elution. The final analysis is performed by HPLC with a diode array detector.[2]

3. Anion Exchange (PAX) Protocol for Human Plasma

This method is tailored for the challenges of a complex biological matrix like plasma.[5]

  • Sample Preparation: Plasma samples first undergo protein precipitation with acetonitrile. The sample is then diluted with water before SPE.[5]

  • SPE Column: PAX anion exchange cartridge.[5]

  • Purification: The diluted supernatant is loaded onto the PAX column for cleanup and concentration.[5]

  • Analysis: The final determination is carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

References

Unlocking the powerhouse: A researcher's guide to validating mitochondrial function with Bongkrekic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding mitochondrial function is paramount. This guide provides a comprehensive comparison of bongkrekic acid (BKA) as a tool for these studies, contrasting its performance with key alternatives and offering detailed experimental support.

This compound, a potent mitochondrial toxin, has emerged as a valuable tool for dissecting the intricate workings of cellular energy metabolism. Its high specificity for the mitochondrial Adenine Nucleotide Translocase (ANT) allows for precise modulation of a critical step in oxidative phosphorylation: the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. This guide delves into the experimental validation of BKA, presenting quantitative data, detailed protocols, and visual aids to empower researchers in their quest to unravel mitochondrial biology.

Performance Comparison: this compound vs. Alternatives

This compound's primary mechanism of action is the irreversible inhibition of ANT, locking it in the "m-state" conformation, where the nucleotide-binding site faces the mitochondrial matrix.[1] This prevents the export of newly synthesized ATP into the cytoplasm and the import of ADP, effectively halting oxidative phosphorylation.[2] Its high affinity and specific binding make it a powerful tool for studying the consequences of impaired energy transfer.

However, BKA is not the only tool available for probing ANT function. Carboxyatractyloside (CATR) and its less potent analogue, atractyloside (ATR), are also widely used ANT inhibitors. Unlike BKA, these compounds bind to the "c-state" of ANT, where the binding site is exposed to the intermembrane space, thereby blocking ADP entry.[3] This fundamental difference in their mechanism of action provides researchers with complementary approaches to investigate the multifaceted roles of ANT.

Here, we present a quantitative comparison of these key ANT inhibitors:

InhibitorTargetBinding Site OrientationInhibition TypeKi (Inhibition Constant)IC50 (Half Maximal Inhibitory Concentration)
This compound (BKA) Adenine Nucleotide Translocase (ANT)Matrix-facing (m-state)Non-competitive/Irreversible~20 nM[4]~2.0 µM (for human AAC2)[5]
Carboxyatractyloside (CATR) Adenine Nucleotide Translocase (ANT)Cytosol-facing (c-state)Non-competitive< 10 nM~4 nM (for human AAC2)[5]
Atractyloside (ATR) Adenine Nucleotide Translocase (ANT)Cytosol-facing (c-state)Competitive--
Suramin Adenine Nucleotide Translocase (ANT)Both cytosolic and matrix sidesCompetitive0.3 µM (for human AAC2)[5]-
Chebulinic Acid Adenine Nucleotide Translocase (ANT)-Competitive2.1 µM (for human AAC2)[5]-

Note: Ki and IC50 values can vary depending on the experimental conditions and the specific isoform of the ANT.

Visualizing the Mechanism of Action

To better understand how these inhibitors impact mitochondrial function, the following diagrams illustrate their distinct mechanisms.

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Matrix Inner Membrane Inner Membrane ADP_IMS ADP ANT Adenine Nucleotide Translocase (ANT) ADP_IMS->ANT Binds to c-state ATP_IMS ATP ATP_cytosol ATP ATP_IMS->ATP_cytosol Exits via VDAC ADP_matrix ADP ATP_matrix ATP ATP_matrix->ANT Binds to m-state ANT->ATP_IMS Translocates ANT->ADP_matrix Translocates Cytosol Cytosol ADP_cytosol ADP ADP_cytosol->ADP_IMS Enters via VDAC BKA This compound BKA->ANT Inhibits (m-state) CATR Carboxyatractyloside CATR->ANT Inhibits (c-state)

Caption: Mechanism of ADP/ATP transport and inhibition by BKA and CATR.

The following diagram illustrates a typical experimental workflow for assessing the impact of these inhibitors on mitochondrial respiration.

cluster_workflow Experimental Workflow: Mitochondrial Respiration Assay start Isolate Mitochondria or Permeabilize Cells respirometry Measure Basal Oxygen Consumption Rate (OCR) start->respirometry add_substrate Add Substrates (e.g., pyruvate, malate) respirometry->add_substrate measure_state2 Measure State 2 Respiration (Substrate only) add_substrate->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 Respiration (ADP-stimulated) add_adp->measure_state3 add_inhibitor Add Inhibitor (BKA, CATR, etc.) measure_state3->add_inhibitor measure_inhibition Measure Inhibited Respiration add_inhibitor->measure_inhibition add_uncoupler Add Uncoupler (e.g., FCCP) measure_inhibition->add_uncoupler measure_max Measure Maximal Respiration add_uncoupler->measure_max end Data Analysis measure_max->end

Caption: Workflow for assessing mitochondrial respiration inhibitors.

Key Experimental Protocols

To facilitate the application of these tools, we provide detailed methodologies for two key experiments used to validate mitochondrial function.

Measurement of Mitochondrial Oxygen Consumption

This protocol allows for the real-time assessment of how inhibitors like this compound affect mitochondrial respiration.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration buffer (e.g., MAS buffer)

  • Mitochondrial substrates (e.g., pyruvate, malate, succinate)

  • ADP solution

  • This compound, carboxyatractyloside, or other inhibitors

  • Uncoupler (e.g., FCCP)

  • Rotenone and antimycin A

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

  • Preparation: Calibrate the respirometer according to the manufacturer's instructions. Add an appropriate amount of respiration buffer to the chambers and allow it to equilibrate to the desired temperature (typically 37°C).

  • Baseline Respiration: Add isolated mitochondria or permeabilized cells to the chamber and record the basal oxygen consumption rate (OCR).

  • State 2 Respiration: Add mitochondrial substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration) and record the OCR.

  • State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

  • Inhibition: Add the desired concentration of this compound or another inhibitor and monitor the decrease in OCR.

  • Maximal Respiration: Add an uncoupler (e.g., FCCP in titrations) to dissipate the proton gradient and measure the maximal capacity of the electron transport chain.

  • Non-Mitochondrial Respiration: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to block the electron transport chain and determine the non-mitochondrial oxygen consumption.

  • Data Analysis: Subtract non-mitochondrial respiration from all other measurements. Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen consumed) to assess mitochondrial coupling and efficiency.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

This assay is crucial for understanding the role of ANT in programmed cell death, as BKA is a known inhibitor of mPTP opening, while CATR can promote it.

Materials:

  • Isolated mitochondria

  • Buffer A (e.g., 250 mM sucrose, 10 mM MOPS, 1 mM Pi-Tris, 10 µM EGTA-Tris, pH 7.4)

  • Calcium chloride (CaCl2) solution

  • Calcein-AM fluorescent dye

  • Cobalt chloride (CoCl2)

  • Spectrofluorometer or fluorescence microscope

Procedure:

  • Mitochondrial Loading: Incubate isolated mitochondria in Buffer A with Calcein-AM. The acetoxymethyl ester group allows the dye to enter the mitochondria.

  • Quenching Cytosolic Signal: Add CoCl2 to the mitochondrial suspension. CoCl2 quenches the fluorescence of calcein in the cytosol but cannot cross the intact inner mitochondrial membrane.

  • Induction of mPTP: Add a pulse of CaCl2 to induce mPTP opening. The concentration of Ca2+ required will depend on the sensitivity of the mitochondria.

  • Measurement: Monitor the fluorescence of calcein over time. A rapid decrease in fluorescence indicates the entry of CoCl2 into the mitochondrial matrix through the opened mPTP, quenching the calcein signal.

  • Inhibitor/Activator Effects: To test the effect of this compound or carboxyatractyloside, pre-incubate the mitochondria with the inhibitor before adding the Ca2+ pulse. BKA is expected to delay or prevent the fluorescence decrease, while CATR may enhance it.

By employing these robust tools and protocols, researchers can gain deeper insights into the critical role of mitochondria in cellular health and disease, paving the way for novel therapeutic interventions.

References

Comparative Analysis of Bongkrekic Acid Production in Different Food Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of bongkrekic acid (BA) production in various food substrates. This compound, a lethal mitochondrial toxin, is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. gladioli pv. cocovenenans). Understanding the factors that influence its production is critical for food safety, toxicology studies, and the development of potential therapeutic interventions. This document summarizes quantitative data, details experimental protocols, and visualizes the biosynthetic pathway to support research and development in this field.

Data Presentation: this compound Yield in Various Substrates

The production of this compound is significantly influenced by the composition of the food substrate, particularly the presence and concentration of fatty acids.[1] Coconut and corn-based products are frequently implicated in outbreaks of this compound poisoning.[1] The following table summarizes quantitative data on this compound production in different experimental conditions.

Food Substrate/MediumKey Components/ConditionsThis compound YieldReference
Defatted Rich Coconut Media (dRCM) with Coconut Fat40% and 50% coconut fatUp to 1.4 mg/g (dry weight)[2]
Defatted Rich Coconut Media (dRCM) with Oleic AcidOleic acid (18:1) addedUp to 2.62 mg/g (dry weight)[2][3]
Defatted Rich Coconut Media (dRCM) with Saturated Fatty AcidsLauric acid (12:0), Myristic acid (14:0), or Palmitic acid (16:0)Detectable amounts[2]
Defatted Rich Coconut Media (dRCM) with Stearic AcidStearic acid (18:0) addedNot detectable[4]
Coconut MediumIdeal culture conditions2-4 mg/g (by the second day of culture)[1]
Co-culture on PDA MediumB. gladioli pv. cocovenenans with Rhizopus oryzaeUp to 201.86 mg/L[5]
Black FungusInoculated with B. gladioli pv. cocovenenans0.05–6.24 mg/L[5]

This compound Biosynthesis Pathway

The genetic basis for this compound production lies within the bon gene cluster.[6][7] This cluster contains the genes encoding the enzymatic machinery necessary for the synthesis of the toxin. The central components include a modular type I polyketide synthase (PKS).[6][8] The biosynthesis involves complex steps, including isoprenoid-like β-branching and a six-electron oxidation of a methyl group to a carboxylic acid, a reaction catalyzed by the cytochrome P450 monooxygenase, BonL.[8]

BongkrekicAcidBiosynthesis cluster_bon_genes bon Gene Cluster cluster_precursors Precursors cluster_synthesis Biosynthesis Steps bonA bonA (PKS) PKS_Assembly Polyketide Chain Assembly bonA->PKS_Assembly catalyzes bonB bonB (PKS) bonB->PKS_Assembly catalyzes bonD bonD (PKS) bonD->PKS_Assembly catalyzes BonL bonL (P450) Modification Oxidation & Modification BonL->Modification catalyzes Other_bon Other bon genes (bonC, E, F, G, H, I, J, K, M) Other_bon->Modification catalyzes FattyAcids Fatty Acids (e.g., Oleic Acid) FattyAcids->PKS_Assembly AcetylCoA Acetyl-CoA AcetylCoA->PKS_Assembly MalonylCoA Malonyl-CoA MalonylCoA->PKS_Assembly PKS_Assembly->Modification Intermediate BongkrekicAcid This compound Modification->BongkrekicAcid

Caption: Biosynthetic pathway of this compound encoded by the bon gene cluster.

Experimental Protocols

Cultivation of Burkholderia gladioli pv. cocovenenans for Toxin Production

This protocol is adapted from methodologies described for inducing this compound production.[9][10]

Materials:

  • B. gladioli pv. cocovenenans strain (e.g., BCRC 15827)

  • GVC enrichment broth (6.0 g/L potato leaching powder, 20.0 g/L glucose, 0.01 g/L gentian violet, 0.02 g/L chloramphenicol)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • Selected food substrate (e.g., coconut milk, corn flour)

  • Incubator

Procedure:

  • Activation of Bacterial Strain: Inoculate the B. gladioli pv. cocovenenans strain into GVC enrichment broth and incubate at 36°C for 24 hours.[9]

  • Preparation of Culture Media:

    • For solid media, prepare PDA plates.

    • For liquid media, prepare PDB.

    • For food-based media, prepare the desired concentration of the food substrate (e.g., 10% coconut milk in water) and sterilize.

  • Inoculation:

    • For solid media, streak the activated bacterial culture onto PDA plates.

    • For liquid and food-based media, inoculate with an aliquot of the activated bacterial suspension (e.g., 0.1 ml into 5 ml of broth).

  • Incubation: Incubate the cultures at a temperature between 22°C and 30°C for 5 to 14 days.[1][11] Maintain a near-neutral pH (6.5-8.0).[12]

  • Co-cultivation (Optional): For enhanced production, co-culture B. gladioli pv. cocovenenans with a fungus such as Rhizopus oryzae.[5]

Extraction and Quantification of this compound by UPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from food matrices, based on established UPLC-MS/MS methods.[13][14][15][16]

Materials:

  • Food sample suspected of containing this compound

  • Extraction solvent (e.g., 80:20 methanol/water with 1% ammonia, or ammonia methanol solution)

  • Vortex mixer

  • Ultrasonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UPLC-MS/MS system with a C18 or similar column

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Weigh approximately 5.00 g of the homogenized food sample into a centrifuge tube.[13]

    • Add 15-20 mL of the extraction solvent.[13][15]

  • Extraction:

    • Vortex the mixture for 10 minutes.[13]

    • Sonicate the sample for 20-30 minutes.[13][15]

    • Centrifuge the extract at 10,000 g for 5 minutes.[13]

  • Purification and Filtration:

    • Collect the supernatant.

    • For some matrices, a purification step using a solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) may be necessary.[14]

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.[13]

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 column (e.g., Waters HSS T3, 100 mm x 2.1 mm, 1.8 µm).[14] The mobile phase typically consists of a gradient of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium formate.[14]

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[13] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 485.3 > 441.2).[15]

  • Quantification: Prepare a calibration curve using the this compound analytical standard and quantify the concentration in the sample.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in a food sample.

ExperimentalWorkflow Sample Food Sample Extraction Extraction (Solvent, Vortex, Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis Data Data Acquisition & Quantification Analysis->Data Result This compound Concentration Data->Result

References

Safety Operating Guide

Proper Disposal Procedures for Bongkrekic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of bongkrekic acid in a laboratory setting, ensuring the safety of researchers and compliance with regulations.

This compound is a highly toxic and heat-stable respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] Its severe toxicity, which targets the mitochondria and can lead to multiple organ failure, necessitates stringent safety and disposal protocols in a laboratory environment.[3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the proper management of this hazardous compound.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and national safety regulations.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:

  • Gloves: Nitrile rubber gloves should be worn at all times. Proper glove removal technique must be followed to avoid skin contact.[4]

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Lab Coat: A lab coat must be worn to protect from accidental spills.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

Spill Management:

  • In the event of a spill, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.

  • Decontaminate surfaces by scrubbing with alcohol.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Chemical Inactivation and Disposal Procedures

While this compound is known to be heat-stable, making autoclaving an ineffective method of disposal, chemical degradation offers a viable solution.[1] Due to its incompatibility with strong oxidizing agents, a carefully controlled oxidation process can be employed for its inactivation.

Note: The following protocol is a general guideline. It is crucial to validate the efficacy of the decontamination procedure, for example, by using analytical methods such as HPLC to confirm the absence of this compound after treatment.

Recommended Inactivation Protocol using Sodium Hypochlorite (Bleach)

Sodium hypochlorite is a strong oxidizing agent that can be used to degrade this compound. The effectiveness of this process is dependent on the concentration of the sodium hypochlorite solution and the contact time.

ParameterRecommendation for Liquid WasteRecommendation for High Organic Load Waste
Final Sodium Hypochlorite Concentration 0.5% (5000 ppm)1% (10000 ppm)
Dilution of Household Bleach (5-6% NaOCl) 1:10 (v/v) bleach to liquid waste1:5 (v/v) bleach to liquid waste
Minimum Contact Time 20 minutes12 hours

Experimental Protocol for Inactivation of this compound Solutions:

  • Preparation: In a designated chemical fume hood, prepare a fresh 1:10 or 1:5 (v/v) dilution of household bleach in water, depending on the nature of the this compound waste. Note: Diluted bleach solutions lose efficacy and should be prepared fresh daily.[5]

  • Addition of Inactivating Agent: Carefully and slowly add the bleach solution to the this compound waste in a suitable chemical-resistant container. Ensure the final concentration of sodium hypochlorite reaches the recommended level (0.5% or 1%).

  • Contact Time: Allow the mixture to react for the specified minimum contact time (20 minutes for general liquid waste, 12 hours for high organic load waste) to ensure complete degradation of the toxin.[5] Occasional gentle swirling of the container can improve the reaction.

  • Neutralization (Optional but Recommended): After the contact time, it may be necessary to neutralize the excess bleach, especially if required by local disposal regulations. This can be achieved by the careful addition of a reducing agent such as sodium thiosulfate.

  • Disposal: Dispose of the treated and neutralized solution in accordance with all prevailing country, federal, state, and local regulations for chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

BongkrekicAcidDisposal cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_spill Spill Response cluster_inactivation Chemical Inactivation cluster_final Final Disposal start Start: Work with This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Bongkrekic Acid Waste fume_hood->generate_waste spill Spill Occurs generate_waste->spill waste_container Segregate into Designated Hazardous Waste Container generate_waste->waste_container No Spill absorb Absorb with Inert Material spill->absorb Yes prepare_bleach Prepare Fresh Bleach Solution (0.5% or 1%) waste_container->prepare_bleach decontaminate Decontaminate Surface with Alcohol absorb->decontaminate dispose_spill Dispose of Contaminated Material as Hazardous Waste decontaminate->dispose_spill add_bleach Add Bleach to Waste (in Fume Hood) prepare_bleach->add_bleach contact_time Allow for Required Contact Time add_bleach->contact_time neutralize Neutralize Excess Bleach (Optional/if required) contact_time->neutralize final_disposal Dispose of Treated Waste per Regulations neutralize->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

Alternative Disposal Considerations

While chemical inactivation is the recommended approach, it's worth noting that exposure to ultraviolet (UV) light has been reported to degrade the chemical structure of this compound.[6] However, at present, there are no standardized, validated protocols for the use of UV radiation for the disposal of this compound in a laboratory setting. Therefore, this method should be approached with caution and would require rigorous in-house validation to ensure complete inactivation.

By adhering to these stringent safety and disposal procedures, laboratories can effectively mitigate the risks associated with this compound, ensuring a safe working environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.